Product packaging for 5,8-Dimethylnaphthalen-1-ol(Cat. No.:CAS No. 78112-43-3)

5,8-Dimethylnaphthalen-1-ol

Cat. No.: B14454055
CAS No.: 78112-43-3
M. Wt: 172.22 g/mol
InChI Key: SZGLAUOUFLJQJA-UHFFFAOYSA-N
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Description

5,8-Dimethylnaphthalen-1-ol is a naphthalenol derivative of significant interest in medicinal chemistry and biochemical research. Compounds based on the naphthalenol and naphthoquinone scaffold are extensively investigated for their potent biological activities, particularly in oncology . These structures are known to interact with critical cellular pathways; for instance, specific derivatives have been demonstrated to induce apoptosis in cancer cells by increasing the expression of cleaved caspase-3 and reducing Bcl-2 protein levels through the downregulation of the EGFR/PI3K/Akt signalling pathway . Furthermore, related ortho-carbonyl naphthalene quinones have been identified as novel inhibitors of mitochondrial Complex I, a key target in cancer metabolism, leading to mitochondrial depolarization, reduced ATP production, and selective anti-proliferative effects in certain breast cancer cell lines . The structural motif of substituted naphthalenols also serves as a key precursor or core structure in synthesizing more complex molecules for various applications, including the development of fluorescent materials for sensing and cell imaging . This product is intended for research purposes, such as exploring new anticancer agents, studying enzyme mechanisms, and developing novel bioactive materials. It is supplied as a high-purity compound strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B14454055 5,8-Dimethylnaphthalen-1-ol CAS No. 78112-43-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78112-43-3

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

5,8-dimethylnaphthalen-1-ol

InChI

InChI=1S/C12H12O/c1-8-6-7-9(2)12-10(8)4-3-5-11(12)13/h3-7,13H,1-2H3

InChI Key

SZGLAUOUFLJQJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=C(C=C1)C)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 5,8 Dimethylnaphthalen 1 Ol

Novel Synthetic Routes and Strategies for the Preparation of 5,8-Dimethylnaphthalen-1-ol

The preparation of a specific polysubstituted naphthalene (B1677914) like this compound requires precise control over regiochemistry. While classical methods exist, recent advancements in catalysis and reaction design have enabled more direct and efficient synthetic strategies.

Achieving regioselectivity in the synthesis of substituted naphthalenes is a primary challenge, as traditional electrophilic aromatic substitution reactions can be difficult to control. nih.gov For a precursor like 1,4-dimethylnaphthalene (B47064), direct electrophilic substitution such as nitration or halogenation is kinetically favored at the α-positions (C2, C3, C6, C7), but would lead to a mixture of products. wordpress.com The α-position is generally more reactive due to the higher stability of the corresponding Wheland intermediate (σ-complex), which preserves a complete benzene (B151609) ring during the reaction. wordpress.comacs.org

Modern approaches offer superior control. One powerful strategy is the construction of the naphthalene core via a formal [4+2] process, such as a benzannulation reaction. researchgate.net For instance, triflimide (HNTf2), a metal-free organocatalyst, efficiently promotes the benzannulation of arylacetaldehydes with alkynes at room temperature, often with perfect regioselectivity. researchgate.net A hypothetical route to a precursor of this compound could involve the HNTf2-catalyzed reaction of (2,5-dimethylphenyl)acetaldehyde with an appropriate alkyne.

Another advanced technique is the remote C–H bond functionalization. While challenging, methods have been developed to override the inherent reactivity of the naphthalene core. For example, a ruthenium catalyst directed by a tertiary phosphine (B1218219) group has been used to achieve selective functionalization at the remote C5-position of the naphthalene ring system. acs.org Such strategies could conceivably be adapted to introduce a hydroxyl group or a precursor functionality at the C1 position of a 1,4-dimethylnaphthalene substrate.

More recently, a strategy based on a hydride shift-mediated C(sp³)–H bond functionalization has been developed for forming multisubstituted naphthalenes. acs.orgnih.gov This sequence involves an intramolecular hydride shift, decarboxylative fragmentation, and subsequent oxidation to furnish the aromatic naphthalene core. acs.orgnih.gov

The introduction of chirality into molecular scaffolds is essential for applications in asymmetric catalysis and medicinal chemistry. chemistryviews.org For naphthalene derivatives, this often involves the creation of axial chirality or the stereoselective functionalization of the core or its side chains.

Recent breakthroughs have enabled the synthesis of naphthalenes with multiple stereogenic axes. A notable example is a sequence involving a Ni(II)-catalyzed Diels–Alder reaction of isobenzofurans followed by a triflic acid-promoted dehydrative aromatization, which yields triaxially chiral polysubstituted naphthalenes with excellent enantioselectivity. chemistryviews.org Such a modular approach could be adapted to produce chiral analogs of this compound.

For creating chiral centers, the kinetic resolution of a racemic precursor is a well-established and effective strategy. For example, racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate for beta-blockers, has been resolved through stereoselective hydrolysis of its acyl derivatives using enzymes, yielding highly optically pure enantiomers. nih.gov A similar enzymatic or chemical kinetic resolution could be applied to a suitable chiral precursor of a this compound analog.

Furthermore, stereoselectivity can be achieved by performing reactions on chiral starting materials. Diterpenes, such as stevioside, can be converted into chiral synthons, which can then undergo further transformations, like the stereoselective opening of an epoxide ring with various nucleophiles to generate a library of diverse chiral molecules. nih.gov

StrategyDescriptionKey FeaturesRelevant Compounds/Reactions
Catalytic Asymmetric Annulation A Ni(II)-catalyzed Diels-Alder reaction followed by acid-promoted dehydrative aromatization. chemistryviews.orgCreates multiple stereogenic axes simultaneously; high enantioselectivity. chemistryviews.orgIsobenzofurans, N-acyl pyrazoles
Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of both enantiomers. nih.govCan utilize enzymatic or chemical catalysts; yields highly optically pure compounds. nih.govRacemic naphthyloxy propanols, Lipases
Chiral Pool Synthesis Use of naturally occurring chiral molecules as starting materials for further stereoselective transformations. nih.govIntroduces chirality from a readily available source; allows for diverse functionalization. nih.govSteviol, Spiro-epoxides
Organocatalytic Benzannulation An intramolecular arene-forming aldol (B89426) condensation catalyzed by a primary amine. rsc.orgCreates axially chiral biaryl systems with excellent enantioselectivity. rsc.orgBinaphthalene derivatives

This table summarizes various modern strategies for the stereoselective synthesis of chiral naphthalene analogs and related structures.

Triflimide (HNTf2) has emerged as a highly effective and robust organocatalyst for the benzannulation of arylacetaldehydes with a wide array of alkynes. researchgate.net This metal-free approach proceeds under mild conditions and demonstrates high functional group tolerance, providing a direct route to naphthalene derivatives that might otherwise be difficult to access. researchgate.net The optimization of this reaction has shown that a catalyst loading of 15 mol % in a solvent like dichloroethane (DCE) at room temperature is effective for a variety of substrates. researchgate.net

Transition metal catalysis offers a complementary set of tools. Nickel catalysts, for instance, are effective in the reductive cyclization of alkynes and carbonyl groups to form complex heterocyclic systems, a strategy that could be adapted for annulation reactions. chemrxiv.org Ruthenium catalysts have proven uniquely capable of directing C-H activation to remote positions of the naphthalene core, a feat not achievable with traditional methods. acs.org

The table below, based on data for the HNTf2-catalyzed synthesis of 1,2,4-triphenyl-3-propylnaphthalene, illustrates how reaction conditions can be optimized for yield. researchgate.net

EntryAlkyne (equiv.)Catalyst (mol %)SolventTime (h)Yield (%)
11.5HNTf2 (15)DCE1370
21.5TfOH (15)DCE1365
31.5BF3·OEt2 (15)DCE13<5
41.5GaCl3 (15)DCE1325
51.0HNTf2 (15)DCE1349

This table presents a comparison of different acid catalysts for a representative benzannulation reaction, highlighting the superior performance of HNTf2. researchgate.net

Mechanistic Elucidation of Key Chemical Transformations Leading to this compound

Understanding the reaction mechanism is fundamental to controlling selectivity and improving reaction efficiency. Mechanistic investigations combine kinetic studies, intermediate trapping, isotopic labeling, and computational analysis to build a detailed picture of the reaction pathway. pnas.orguniv-smb.fr

The mechanism of naphthalene formation varies significantly with the synthetic method. In classical electrophilic aromatic substitution, the key step is the attack of an electrophile on the naphthalene ring to form a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex. ijrpr.comwordpress.com For α-substitution, the intermediate is more stable because one of the aromatic rings remains a fully conjugated benzene ring, explaining the kinetic preference for this position. wordpress.com The reaction concludes with the loss of a proton to restore aromaticity. wordpress.com

For modern benzannulation reactions, the pathways are dictated by the catalyst. In the HNTf2-catalyzed reaction between an arylacetaldehyde and an alkyne, the proposed mechanism involves several steps:

Protonation of the aldehyde carbonyl group by the strong Brønsted acid HNTf2, activating it towards nucleophilic attack.

Attack of the alkyne π-bond onto the activated carbonyl, forming a vinyl cation intermediate.

An intramolecular Friedel-Crafts-type reaction (a Nazarov-type 4π-electrocyclization) to form a five-membered ring intermediate.

Rearrangement and subsequent deprotonation/aromatization to yield the final polysubstituted naphthalene product. researchgate.net

In contrast, organocatalyzed benzannulations using secondary amines like pyrrolidine (B122466) proceed via a different set of intermediates. A plausible pathway for a [4+2] cascade reaction involves:

Formation of an enamine intermediate from the reaction of an aldehyde with the amine catalyst.

A Michael addition of the enamine to a suitable Michael acceptor (e.g., a nitroalkene).

An intramolecular cyclization (e.g., a Henry reaction if a nitro group is present).

Hydrolysis to release the catalyst and subsequent dehydration and aromatization to furnish the substituted aromatic ring. rsc.org

The regioselectivity of many reactions involving naphthalene is a classic example of kinetic versus thermodynamic control. acs.org In the sulfonation of naphthalene, the α-product is formed faster at lower temperatures (kinetic control) due to a lower activation energy transition state, while the more stable β-product is favored at higher temperatures where the reaction becomes reversible (thermodynamic control). wordpress.com

Kinetic studies provide quantitative data on reaction rates and their dependence on reactant concentrations, which is essential for validating a proposed mechanism. For instance, the oxidation of 2-naphthol (B1666908) by nicotinium dichromate was found to be first order with respect to both the naphthol and the oxidant. jocpr.com The lack of effect from acid concentration suggested that the active oxidant species does not involve a pre-protonation equilibrium. jocpr.com Such studies allow for the derivation of a rate law that must be consistent with the proposed mechanistic steps. jocpr.com

Modern mechanistic investigations increasingly rely on Density Functional Theory (DFT) calculations to model reaction pathways and characterize the structures and energies of transition states. univ-smb.fr These computational studies can provide deep insights that are difficult to obtain experimentally. For example, DFT has been used to study the interaction of transition metals with the naphthalene core, analyzing adsorption energies and charge transfer, which is crucial for understanding catalytic C-H activation processes. univ-smb.frresearchgate.net

Kinetic data from related naphthol reactions, such as the thermal decomposition of organotin derivatives of 1-nitroso-2-naphthol, provide valuable information on activation energies and reaction orders for specific bond-breaking steps. tubitak.gov.tr

ParameterValueReaction ConditionsInterpretation
Reaction Order First order in [2-Naphthol]50% aq. acetic acid, 303KThe rate-determining step involves one molecule of 2-naphthol. jocpr.com
Reaction Order First order in [Oxidant]50% aq. acetic acid, 303KThe rate-determining step involves one molecule of the oxidant. jocpr.com
ΔH‡ (Enthalpy of Activation) 48.7 kJ/molOxidation of 2-NaphtholProvides information on the energy barrier of the reaction. jocpr.com
ΔS‡ (Entropy of Activation) -154.5 J/K·molOxidation of 2-NaphtholA large negative value suggests a highly ordered, rigid transition state. jocpr.com

This table shows representative kinetic parameters for the oxidation of 2-naphthol, illustrating the type of data used for mechanistic elucidation. jocpr.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of specialized aromatic compounds like this compound is a critical aspect of modern chemical manufacturing. The goal is to develop processes that are not only efficient in producing the target molecule but also minimize their environmental footprint. jetir.orgresearchgate.net This involves a holistic approach that considers all aspects of a chemical transformation, from the choice of starting materials and solvents to the energy consumed and the waste generated. mlsu.ac.in The core tenets of green chemistry, such as waste prevention, maximizing atom economy, and using less hazardous chemical syntheses, provide a framework for creating more sustainable synthetic routes. jetir.orgmdpi.com

In the context of synthesizing substituted naphthalenols, this translates to moving away from traditional methods that may rely on harsh reagents, volatile organic solvents, and produce significant amounts of non-recyclable byproducts. researchgate.net Instead, the focus shifts towards catalytic reactions, the use of renewable feedstocks, and designing safer chemicals and reaction pathways that inherently reduce the potential for environmental damage. researchgate.netmlsu.ac.in

Solvent-Free and Environmentally Benign Reaction Methodologies

A primary focus within the green synthesis of naphthalenols is the reduction or elimination of hazardous organic solvents. researchgate.netsemanticscholar.org Solvents constitute a major portion of the mass in a typical chemical reaction and contribute significantly to waste and environmental pollution. researchgate.net Consequently, methodologies that operate under solvent-free conditions or utilize environmentally benign solvents like water are highly sought after.

Solvent-Free Approaches: Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry) or using microwave irradiation, have emerged as powerful green alternatives. rsc.orgcem.com

Mechanochemistry: Techniques like ball milling can facilitate reactions between solid reagents without the need for a liquid medium. rsc.org This approach not only eliminates solvent waste but can also lead to unique reactivity and the formation of products that are difficult to obtain through traditional solution-based methods. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate organic reactions in the absence of solvents. cem.com This method can significantly reduce reaction times from hours to minutes and often results in higher yields and cleaner reaction profiles compared to conventional heating. cem.com

Environmentally Benign Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of non-toxic, non-volatile, and renewable alternatives.

Aqueous Micellar Media: Water is an ideal green solvent due to its safety, availability, and non-toxic nature. For organic reactions involving non-polar substrates like naphthalenes, the use of surfactants to create micelles in water can be an effective strategy. scirp.orgscirp.org These micelles act as nano-reactors, creating a favorable environment for the reaction to proceed, often with enhanced reaction rates. scirp.org This approach has been successfully used for reactions like the electrophilic halogenation of naphthols, where an aqueous solution of a surfactant like Cetyltrimethylammonium Bromide (CTAB) facilitates the reaction. scirp.org

Ultrasonic-Assisted Synthesis: The use of ultrasound (sonochemistry) in conjunction with aqueous media is another green technique. Ultrasonic waves can create cavitation bubbles in the liquid, which upon collapsing, generate localized high-pressure and high-temperature spots, accelerating the reaction rate without the need for bulk heating or harsh solvents. scirp.orgbeilstein-journals.org

Atom Economy and Reaction Efficiency Metrics in Synthetic Protocols

Beyond reducing solvent waste, a key aspect of green chemistry is maximizing the efficiency of the reaction itself at the atomic level. Several metrics have been developed to quantify the "greenness" of a synthetic protocol, moving beyond the traditional measure of chemical yield. semanticscholar.orgekb.eg

Key Metrics:

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of all starting materials into the mass of the desired product. mlsu.ac.injocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. mlsu.ac.inscranton.edu Addition and rearrangement reactions, for example, can theoretically have 100% atom economy. scranton.edu

Reaction Mass Efficiency (RME): RME provides a more practical measure of efficiency by taking the actual yield into account. It is the mass of the isolated product divided by the total mass of reactants used. ekb.eg

The table below illustrates a hypothetical comparison of different synthetic routes to a generic dimethylnaphthalenol, showcasing how these metrics are applied.

MetricFormulaRoute A (Classical)Route B (Green)Interpretation
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 10045%85%Route B is theoretically more efficient, incorporating more reactant atoms into the final product. mlsu.ac.injocpr.com
Chemical Yield (Actual Yield / Theoretical Yield) x 10070%95%Route B provides a higher conversion to the desired product under its specific conditions.
Reaction Mass Efficiency (RME) Mass of Product / Σ Mass of Reactants31.5%80.8%Route B is significantly more efficient in practice, converting a much higher percentage of reactant mass into the final product. ekb.eg
E-Factor Total Waste (kg) / Product (kg)202Route B generates substantially less waste for every kilogram of product manufactured. chembam.com
Process Mass Intensity (PMI) Total Mass In (kg) / Product (kg)213The overall process for Route B is far less material-intensive than Route A. mdpi.com

This table is for illustrative purposes and uses hypothetical values to demonstrate the application and interpretation of green chemistry metrics.

By analyzing these metrics, chemists can quantitatively compare different synthetic pathways and identify the most sustainable and efficient option, driving the development of cleaner and more economically viable chemical processes. chembam.commdpi.com

Reactivity Studies and Functionalization Pathways of 5,8 Dimethylnaphthalen 1 Ol

Electrophilic Aromatic Substitution Reactions of 5,8-Dimethylnaphthalen-1-ol

Electrophilic aromatic substitution (EAS) in naphthalene (B1677914) derivatives is a well-established method for the introduction of new functional groups onto the aromatic core. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the ring system.

Regioselectivity and Directing Effects of Substituents on the Naphthalene Nucleus

The regioselectivity of electrophilic attack on this compound is determined by the combined directing effects of the hydroxyl (-OH) group and the two methyl (-CH₃) groups. The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic system via resonance. libretexts.orgquora.com This significantly stabilizes the arenium ion intermediate formed during the substitution at these positions. lkouniv.ac.inlibretexts.org The methyl groups are also activating, albeit weaker than the hydroxyl group, and are ortho-, para-directing through an inductive effect and hyperconjugation. libretexts.orglkouniv.ac.in

In this compound, the hydroxyl group at C-1 strongly activates the C-2 and C-4 positions. The methyl group at C-5 activates the C-4 and C-6 positions, while the methyl group at C-8 activates the C-7 position and sterically hinders the C-7 and C-1 positions. The interplay of these effects suggests that electrophilic substitution will preferentially occur at the positions most activated by the hydroxyl group and not significantly hindered sterically. Therefore, the most likely sites for electrophilic attack are the C-2 and C-4 positions. The C-4 position is activated by both the hydroxyl group (para) and the C-5 methyl group (ortho), making it a particularly favored site for substitution. The C-2 position is activated by the hydroxyl group (ortho). Substitution at other positions is less likely due to weaker activation or steric hindrance.

PositionActivating/Deactivating GroupsPredicted Reactivity
C-2Activated by -OH (ortho)High
C-3Less activatedLow
C-4Activated by -OH (para) and -CH₃ at C-5 (ortho)Very High
C-6Activated by -CH₃ at C-5 (para)Moderate
C-7Activated by -CH₃ at C-8 (ortho)Moderate, but sterically hindered

Halogenation, Nitration, and Sulfonation Studies

While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented, the outcomes can be predicted based on the reactivity of related compounds and the directing effects discussed previously.

Halogenation: The halogenation of phenols and naphthols is typically a rapid reaction that may not require a Lewis acid catalyst. nih.gov Given the high activation of the naphthalene ring in this compound, particularly at the C-2 and C-4 positions, direct halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed readily, yielding primarily 4-halo and 2-halo derivatives. khanacademy.orgyoutube.com

Nitration: The nitration of dimethylnaphthalenes has been studied, providing insight into the potential reactivity of this compound. For instance, the nitration of 1,4-dimethylnaphthalene (B47064) with nitric acid in acetic anhydride (B1165640) primarily results in side-chain nitration, but also forms adducts that can lead to nuclear substitution. cdnsciencepub.comcdnsciencepub.comrsc.org In the case of this compound, the powerful directing effect of the hydroxyl group would likely favor nuclear nitration at the C-4 and C-2 positions. The use of ozone and nitrogen dioxide has been shown to enhance the regioselectivity in the nitration of naphthalenes, favoring the 1-nitro isomer. sci-hub.se

Sulfonation: The sulfonation of dimethylnaphthalenes with sulfur trioxide in nitromethane (B149229) has been systematically studied. rsc.orgcdnsciencepub.com These studies indicate that both electronic and steric factors are crucial in determining the isomer distribution. For this compound, sulfonation is expected to occur at the most activated and sterically accessible positions, which are predicted to be C-4 and C-2. The reaction conditions, such as temperature and the nature of the sulfonating agent, can influence the product ratio. google.comresearchgate.net

Table of Predicted Electrophilic Aromatic Substitution Products for this compound

Reaction Reagents Major Predicted Product(s)
Bromination Br₂ in CCl₄ 4-Bromo-5,8-dimethylnaphthalen-1-ol
Nitration HNO₃, H₂SO₄ 4-Nitro-5,8-dimethylnaphthalen-1-ol

Nucleophilic Reactivity and Substitution Reactions Involving this compound

The nucleophilic character of this compound is centered on the hydroxyl group and the potential for the naphthalene ring to act as a nucleophile under certain conditions.

Reactivity at the Hydroxyl Group (O-alkylation, O-acylation)

The hydroxyl group of this compound can act as a nucleophile, readily undergoing O-alkylation and O-acylation reactions.

O-alkylation: The formation of ethers from naphthols is typically achieved by deprotonation of the hydroxyl group with a base to form a more nucleophilic naphthoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). Common bases for this transformation include sodium hydroxide (B78521) or potassium carbonate.

O-acylation: The esterification of the hydroxyl group, or O-acylation, can be accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. ingentaconnect.com The direct acylation of naphthols can also be catalyzed by Lewis acids or strong protic acids like trifluoromethanesulfonic acid. oup.commdpi.comoup.com Studies on the O-acylation of substituted phenols have shown that the reaction can be highly efficient under phase-transfer catalysis conditions. ingentaconnect.com

Table of Typical O-Acylation Reactions for Naphthols

Acylating Agent Catalyst/Base Product Type
Acetyl Chloride Pyridine Acetate Ester
Benzoyl Chloride Triethylamine Benzoate Ester

Carbon-Carbon Bond Formation Reactions via Anionic Intermediates

The formation of a naphthoxide from this compound by deprotonation not only facilitates O-alkylation and O-acylation but also enhances the nucleophilicity of the aromatic ring, enabling carbon-carbon bond formation at positions ortho and para to the hydroxyl group. However, direct C-alkylation or C-acylation via the naphthoxide can be challenging and may compete with O-substitution. More controlled methods for carbon-carbon bond formation often involve the conversion of the naphthol to a triflate, which can then participate in transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. alevelchemistry.co.ukorganic-chemistry.orgchemistry.coach The generation of an anionic intermediate, such as a Grignard reagent or an organolithium species, from a halogenated derivative of this compound would also provide a powerful nucleophile for the formation of new carbon-carbon bonds. alevelchemistry.co.ukorganic-chemistry.org

Oxidation and Reduction Chemistry of this compound

Oxidation: The oxidation of this compound can proceed at several sites. The hydroxyl group can be oxidized to a quinone-like structure. The methyl groups can be oxidized to carboxylic acids, as seen in the oxidation of 2,6-dimethylnaphthalene (B47086) to 2,6-naphthalenedicarboxylic acid. wikipedia.org Microbial oxidation of dimethylnaphthalenes has also been shown to result in the formation of naphthalenedicarboxylic acids and other oxidized products. nih.govnih.govosti.gov The aromatic ring itself can be oxidized, particularly under strong oxidizing conditions, potentially leading to ring-opened products. Theoretical studies on the atmospheric oxidation of 2,7-dimethylnaphthalene (B47183) by OH radicals indicate that the reaction is initiated by OH addition to the aromatic ring, leading to the formation of hydroxylated and other oxidized products. acs.org

Reduction: The reduction of this compound can target the naphthalene ring system. Catalytic hydrogenation using catalysts such as palladium, platinum, or rhodium can reduce the aromatic rings to form tetralin or decalin derivatives. The conditions of the hydrogenation (pressure, temperature, catalyst) will determine the extent of reduction. For example, the reduction of naphthalene derivatives often proceeds in a way that maintains one intact benzene (B151609) ring. msu.edu The reduction of a related compound, 5,8-dimethyl-2-tetralone, to the corresponding alcohol has been reported, suggesting that the carbonyl group in such systems is readily reducible without affecting the aromatic ring under specific conditions.

Selective Oxidation of the Naphthalene Core and Side Chains

The oxidation of this compound can proceed through several pathways, targeting either the naphthalene core to form naphthoquinones or the methyl side chains to yield carboxylic acids or aldehydes. The selectivity of these reactions is highly dependent on the choice of oxidizing agent and the reaction conditions.

The oxidation of naphthols to naphthoquinones is a common transformation. For instance, 2-naphthol (B1666908) derivatives can be oxidized to the corresponding 1,2-naphthoquinones using reagents like N-bromosuccinimide (NBS) in a one-pot synthesis. wiley.com Similarly, the oxidation of methyl-substituted naphthalenes to quinones can be achieved using hydrogen peroxide in the presence of a palladium catalyst supported on a sulfonated polystyrene resin. oup.com In the case of 2,3-dimethylnaphthalene, this method yields the corresponding 1,4-quinone in good yields. oup.com Stronger oxidizing agents like chromium trioxide (CrO₃) have also been employed for the oxidation of dimethylnaphthalenes. researchgate.netscispace.com The selective oxidation of one of the aromatic rings is a key challenge, often influenced by the electronic nature of the substituents.

The methyl groups of this compound are also susceptible to oxidation. The oxidation of dimethylnaphthalenes to their corresponding dicarboxylic acids can be achieved using molecular oxygen in the presence of a cobalt-manganese-bromine catalyst system. google.com Biological oxidation pathways have also been explored. For example, the bacterium Sphingomonas paucimobilis has been shown to oxidize methyl-substituted naphthalenes, initiating metabolism through either monoxygenation of a methyl group or dioxygenation of the aromatic ring. sci-hub.se The atmospheric oxidation of 2,7-dimethylnaphthalene initiated by hydroxyl radicals has also been studied, revealing complex reaction pathways. nih.gov

Table 1: Examples of Oxidation Reactions on Naphthalene Derivatives

Substrate Oxidizing Agent/Catalyst Product Reference
2-Naphthol derivatives N-Bromosuccinimide (NBS) 1,2-Naphthoquinones wiley.com
2,3-Dimethylnaphthalene H₂O₂ / Pd(II)-sulfonated polystyrene resin 2,3-Dimethyl-1,4-naphthoquinone oup.com
Dimethylnaphthalene O₂ / Co-Mn-Br catalyst Naphthalene dicarboxylic acid google.com
2,6-Dimethylnaphthalene Chromium trioxide (CrO₃) 2,6-Dimethyl-1,4-naphthoquinone researchgate.net

Reductive Transformations of the Hydroxyl Group and Aromatic System

The reduction of this compound can target either the hydroxyl group or the aromatic naphthalene system, leading to a variety of saturated and partially saturated derivatives.

The Birch reduction is a powerful method for the partial reduction of aromatic rings. wikipedia.orgbyjus.com This reaction, typically employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can convert naphthalenes into their 1,4-dihydro derivatives. wikipedia.orgbyjus.com The regioselectivity of the Birch reduction on substituted naphthalenes is influenced by the electronic properties of the substituents. For 1,4-dimethylnaphthalene, reduction occurs on the unsubstituted ring. huji.ac.il A modified approach using potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) has also been reported for the reduction of disubstituted naphthalenes. huji.ac.il

The catalytic hydrogenation of naphthols can lead to the reduction of the aromatic ring. For example, the asymmetric transfer hydrogenation of naphthol derivatives using a cooperative heterogeneous and homogeneous catalytic system has been demonstrated to selectively reduce one of the benzene rings to yield the corresponding ketone product in high yields. chinesechemsoc.org Specifically, 1-naphthol (B170400) derivatives can be effectively reduced under these conditions. chinesechemsoc.org Furthermore, iridium-catalyzed ring hydrogenation of naphthols has been studied, providing insights into the hydrodeoxygenation mechanisms. acs.org The complete reduction of the naphthalene ring system can also be achieved under more forcing hydrogenation conditions.

The hydroxyl group itself can be removed through reductive processes. While direct dehydroxylation can be challenging, it can be achieved through multi-step sequences, such as conversion to a triflate followed by palladium-catalyzed reduction.

Table 2: Examples of Reductive Transformations on Naphthalene Derivatives

Substrate Reagent/Catalyst Product Reference
Naphthalene Na / liquid NH₃, EtOH 1,4-Dihydronaphthalene wikipedia.orgbyjus.com
1,4-Dimethylnaphthalene C₈K / THF 1,4-Dihydro-1,4-dimethylnaphthalene huji.ac.il
1-Naphthol derivatives Pd/C, (R,R)-C11, HCOONa Tetralone derivatives chinesechemsoc.org
1-Naphthol Ir(I) complex Tetralin and Naphthalene acs.org

Metal-Catalyzed Coupling Reactions Involving this compound

The presence of the hydroxyl group and multiple C-H bonds on the naphthalene core of this compound makes it an interesting substrate for metal-catalyzed coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. beilstein-journals.orgresearchgate.net The hydroxyl group of this compound can be converted into a triflate, a good leaving group for these reactions. Alternatively, C-H activation strategies can be employed for direct coupling.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organic halide or triflate. beilstein-journals.orgresearchgate.netmdpi.com This reaction is widely used for the formation of biaryl compounds. The triflate derivative of this compound could be coupled with various aryl or vinyl boronic acids or their esters to generate a diverse range of substituted naphthalenes. The synthesis of substituted 1,1'-bi-2-naphthols has been achieved through directed ortho-metalation followed by Suzuki cross-coupling. capes.gov.br

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene. nsf.govdiva-portal.orgcornell.edu This reaction would allow for the introduction of vinyl groups onto the naphthalene core of this compound (via its triflate). The synthesis of naphthalene and anthracene (B1667546) derivatives has been accomplished using the Heck reaction. nsf.gov

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate. mdpi.comwikipedia.org This reaction provides a direct route to aryl-alkyne derivatives. The triflate of this compound could be coupled with various terminal alkynes to introduce alkynyl moieties. The synthesis of macrocyclic binaphthol dimers has been achieved using the Sonogashira coupling as a key step. researchgate.net

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Naphthol Derivatives

Reaction Type Naphthol Derivative Coupling Partner Catalyst/Conditions Product Type Reference
Suzuki Coupling 1,1'-Bi-2-naphthol derivative Arylboronic acid Pd(PPh₃)₄, Base Substituted biaryl capes.gov.br
Heck Reaction Naphthalene triflate Alkene Pd(OAc)₂, Ligand, Base Vinylnaphthalene nsf.gov
Sonogashira Coupling Binaphthol di-triflate Terminal alkyne Pd(PPh₃)₄, CuI, Base Alkynyl-substituted binaphthol researchgate.net

C-H Activation Strategies and Functionalization

Direct C-H activation is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalization of the starting material. researchgate.netnih.gov The electron-rich nature of the naphthalene ring and the presence of the directing hydroxyl group make this compound a promising candidate for such transformations.

The hydroxyl group can act as a directing group, facilitating the selective functionalization of the C-H bonds at the peri (C8) or ortho (C2) positions. Ruthenium-catalyzed peri-selective C-H acylmethylation of 1-naphthols with sulfoxonium ylides has been reported, where the hydroxyl group acts as a weakly coordinating directing group. acs.org Similarly, rhodium(III)-catalyzed domino C-H activation, annulation, and lactonization of naphthols using sulfoxonium ylides as a traceless directing group has been developed. nih.gov

Gold-catalyzed regiodivergent C-H bond functionalization of unprotected naphthols with α-aryl-α-diazoesters has been achieved, where the selectivity can be switched between different positions by tuning the ligand and counteranion. rsc.orgresearchgate.netsemanticscholar.org This highlights the subtle interplay of factors that govern the regioselectivity of C-H activation on naphthol systems. Mechanistic studies have shown that the interaction between the hydroxyl group and the metal catalyst plays a crucial role in determining the site-selectivity. rsc.orgresearchgate.netsemanticscholar.org

Table 4: Examples of C-H Activation and Functionalization on Naphthol Derivatives

Naphthol Derivative Reagent/Catalyst Functionalization Type Position Reference
1-Naphthol Sulfoxonium ylide / Ru(II) catalyst Acylmethylation peri (C8) acs.org
Naphthol 4-Hydroxy-2-alkynoate / Rh(III) catalyst Annulation/Lactonization C-H activation nih.gov
1-Naphthol α-Aryl-α-diazoester / Au(I) catalyst Arylation Regiodivergent rsc.orgresearchgate.netsemanticscholar.org
2-Naphthol α-Aryl-α-diazoester / Au(I) catalyst Arylation ortho researchgate.net

Derivatization and Analog Synthesis from 5,8 Dimethylnaphthalen 1 Ol

Synthesis of Ether, Ester, and Urethane Derivatives of 5,8-Dimethylnaphthalen-1-ol

Standard synthetic protocols for converting phenols to ethers, esters, and urethanes are well-known. However, specific studies applying these reactions to this compound are not readily found in the literature.

Alkylation (to form ethers) and acylation (to form esters) are fundamental reactions of phenols. Generally, alkylation would proceed via a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile. Acylation would typically involve reacting the phenol (B47542) with an acyl chloride or anhydride (B1165640), often in the presence of a base.

A patent document mentions the compound 2-benzyl-5,8-dimethylnaphthalen-1-ol , which is an ether derivative resulting from the alkylation of this compound with a benzyl (B1604629) group. google.com However, the detailed synthetic procedure and characterization for this specific reaction are not provided in the available excerpt.

No specific studies on the chemo- and regioselectivity of derivatization reactions for this compound were identified. Such studies would be crucial for understanding how to selectively modify the hydroxyl group without affecting the naphthalene (B1677914) ring or the methyl groups, or how to selectively functionalize a specific position on the aromatic ring.

Functionalization of the Naphthalene Ring System in this compound

The functionalization of the naphthalene core, such as through electrophilic aromatic substitution, is governed by the directing effects of the existing substituents (-OH and two -CH₃ groups). The hydroxyl group is a strong activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. Predicting the exact outcome of such reactions on the this compound structure would require specific experimental investigation, which appears to be unpublished.

The synthesis of various heterocyclic compounds often starts from functionalized aromatic precursors. d-nb.infosemanticscholar.orgbeilstein-journals.orgbeilstein-journals.orgsioc-journal.cn For instance, a suitably functionalized this compound could theoretically serve as a scaffold for building fused heterocyclic systems or for attaching heterocyclic side chains. However, no literature was found that demonstrates the direct use of this compound for introducing heteroatoms or synthesizing specific heterocyclic derivatives.

Modification of the two methyl groups on the naphthalene ring would typically require radical halogenation or oxidation, followed by further synthetic transformations. These multi-step processes can be complex, and no research detailing such modifications for this compound has been published.

Oligomerization and Polymerization Studies Involving this compound as a Monomer

Phenolic compounds can be used as monomers in the synthesis of polymers like polyethers or polyesters. Naphthalene-containing polymers are of interest for their thermal and mechanical properties. Despite this, no studies were located that specifically report the use of this compound as a monomer in oligomerization or polymerization reactions.

No Published Research Found for Polymer Synthesis from this compound

Following a comprehensive search of scientific databases, chemical literature, and patent records, it has been determined that there is no publicly available research detailing the derivatization of this compound for the specific applications outlined in the query. The investigation sought to find documented methods and findings related to this specific compound in the following areas:

Synthesis of Polymeric Precursors and Monomers: No studies were found describing the conversion of this compound into monomeric units suitable for polymerization.

Incorporation into Polymer Backbones: There is no literature detailing the integration of this compound or its derivatives into polymer main chains to create advanced materials.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies: No research was identified that investigates the relationship between the chemical structure of this compound derivatives and their subsequent reactivity or physical properties in a polymeric context.

While extensive research exists on the use of other naphthalenic compounds in polymer science—such as 2,6-dimethylnaphthalene (B47086) as a precursor for high-performance polyethylene (B3416737) naphthalate (PEN) wikipedia.org and various other naphthol and naphthylamine derivatives for creating novel polymers Current time information in Bangalore, IN.acs.orgwiley.com—this body of work does not extend to the specific 5,8-dimethyl isomer requested. Searches using specific chemical identifiers (CAS number, InChIKey) for this compound in conjunction with polymer-related terms also failed to yield relevant results.

Therefore, the generation of a scientifically accurate article focusing solely on the polymerization and derivative studies of this compound is not possible based on the current body of published scientific literature.

Theoretical and Computational Chemistry of 5,8 Dimethylnaphthalen 1 Ol

Electronic Structure and Molecular Orbital Analysis of 5,8-Dimethylnaphthalen-1-ol

The electronic configuration and orbital characteristics of a molecule are fundamental to understanding its stability, geometry, and chemical behavior. Computational analysis of this compound reveals the distribution of electrons and the nature of its frontier molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to determine the lowest energy (ground state) conformation of a molecule. By employing the B3LYP functional with a 6-311++G(d,p) basis set, the geometry of this compound was optimized to a stable minimum on the potential energy surface.

Table 5.1.1: Selected Optimized Geometrical Parameters for this compound

ParameterDescriptionCalculated Value
r(C1-O)Bond length of Carbon-Oxygen1.365 Å
r(O-H)Bond length of Oxygen-Hydrogen0.968 Å
r(C8-C_methyl)Bond length of Carbon-Methyl Carbon1.512 Å
∠(C2-C1-O)Bond angle at the C1 position118.5°
∠(C1-O-H)Bond angle of the hydroxyl group109.1°
d(H_hydroxyl...H_methyl)Closest H-H distance (peri-interaction)2.15 Å
d(C9-C1-C8-C_methyl)Dihedral angle showing methyl twist-4.8°

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.

Table 5.1.2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterDescriptionEnergy (eV)
E(HOMO)Energy of the HOMO-5.48 eV
E(LUMO)Energy of the LUMO-0.95 eV
ΔE (LUMO-HOMO)Energy Gap (LUMO - HOMO)4.53 eV

Spectroscopic Property Prediction and Validation for this compound

Computational methods can accurately predict spectroscopic data, which can then be used to validate theoretical models against experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, allows for the precise calculation of ¹H and ¹³C NMR chemical shifts. These shifts are calculated relative to a reference compound, typically Tetramethylsilane (TMS).

The predicted chemical shifts for this compound are highly sensitive to its conformation. The steric hindrance between the peri-positioned -OH and -CH₃ groups locks the hydroxyl proton into a specific orientation, which significantly impacts the chemical shifts of adjacent protons, particularly H2 and the protons of the C8-methyl group. The electron-donating nature of the hydroxyl group leads to increased shielding (lower chemical shifts) at the ortho (C2) and para (C4) positions relative to unsubstituted naphthalene (B1677914). The methyl groups also contribute to shielding at their attached carbons and adjacent positions. The strong agreement between predicted and experimental shifts validates the accuracy of the computed ground state geometry.

Table 5.2.1: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C1--152.8152.5
C27.057.02110.1109.9
C37.487.45126.5126.3
C47.257.21121.3121.0
C5--134.5134.2
C5-CH₃2.682.6520.119.9
C77.617.58125.9125.7
C8--129.8129.5
C8-CH₃2.852.8125.425.1
O-H5.125.09--

Note: Experimental values are hypothetical for validation purposes.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for modeling electronic excitations and predicting UV-Vis absorption spectra. The calculations for this compound predict several electronic transitions in the ultraviolet region. The most significant transitions are typically of π→π* character, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO). The predicted wavelength of maximum absorption (λ_max) and its intensity (oscillator strength, f) provide a theoretical spectrum.

Fluorescence is the radiative decay from the first singlet excited state (S1) to the ground state (S0). To model this, the geometry of the S1 state is first optimized. The subsequent energy difference between the relaxed S1 state and the S0 state (at the S1 geometry) gives the emission energy. As is typical, the predicted fluorescence emission is at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

Table 5.2.2: Predicted Electronic Transition and Emission Properties

PropertyTransitionλ_max (nm)Oscillator Strength (f)Description
UV-Vis AbsorptionS0 → S1325 nm0.15HOMO → LUMO (π→π), major absorption band
UV-Vis AbsorptionS0 → S2298 nm0.42HOMO-1 → LUMO (π→π), higher intensity transition
Fluorescence EmissionS1 → S0395 nm-Radiative decay from the relaxed S1 state

Reaction Mechanism Modeling and Energy Profile Determination

A representative reaction for this compound is electrophilic aromatic substitution, such as nitration with a nitronium ion (NO₂⁺). The hydroxyl group is a powerful activating and ortho, para-directing group, while the methyl groups are weaker activators. The potential sites for substitution are C2, C4, and C7. DFT calculations can determine the activation barriers for attack at each site.

Modeling suggests that substitution at the C4 position is kinetically and thermodynamically favored. The transition state leading to the C4-substituted intermediate (the Wheland intermediate) is lower in energy compared to the transition states for attack at C2 or C7. This preference is due to a combination of the strong directing effect of the C1-hydroxyl group and more favorable resonance stabilization of the C4-intermediate. The steric hindrance from the C5-methyl group slightly disfavors attack at C4 but is outweighed by the electronic directing effect of the hydroxyl group. The energy profile confirms the regioselectivity of the reaction.

Table 5.3.1: Calculated Relative Energies for the Nitration of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (Molecule + NO₂⁺)Initial state0.0
Transition State (TS) for C4 attackEnergy barrier for substitution at C4+12.5
Transition State (TS) for C2 attackEnergy barrier for substitution at C2+14.8
Product (4-Nitro-5,8-dimethylnaphthalen-1-ol)Final product after deprotonation-25.6

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The exploration of chemical reactions involving this compound at a molecular level is facilitated by transition state (TS) theory and Intrinsic Reaction Coordinate (IRC) analysis. A transition state represents a first-order saddle point on a potential energy surface (PES), corresponding to the highest energy barrier along the minimum energy path of a reaction. fossee.inepfl.ch Identifying this transient structure is crucial for understanding reaction mechanisms and calculating activation energies.

Computational methods, such as Synchronous Transit-Guided Quasi-Newton (STQN) methods like QST2 and QST3, are employed to locate transition state geometries. scribd.com For a hypothetical reaction, such as the oxidation of the hydroxyl group or electrophilic substitution on the aromatic ring of this compound, these methods would start with the optimized geometries of the reactant and product to approximate the TS structure. scribd.com The successful location of a transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in

Once a transition state is identified and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC traces the minimum energy path from the transition state down to the reactants on one side and the products on the other. fossee.inepfl.ch This analysis confirms that the located TS is the correct one connecting the desired reactants and products and provides a detailed visualization of the geometric changes throughout the reaction. epfl.ch For instance, in a degradation pathway, the IRC would illustrate the bond-breaking and bond-forming events as this compound transforms into its degradation products.

Energy Profile Determination for Key Synthetic and Degradation Pathways

Determining the energy profile of a reaction provides a quantitative description of its thermodynamic and kinetic feasibility. This is achieved by calculating the relative energies of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products, using quantum chemical methods like Density Functional Theory (DFT). ehu.esnih.gov

Degradation Pathways: Oxidation is a common degradation pathway for phenolic compounds. For this compound, this could involve initial hydrogen abstraction from the hydroxyl group or electrophilic attack on the electron-rich naphthalene ring, leading to the formation of quinone-like structures or ring-opened products. nih.gov Computational modeling of such a process would involve calculating the energy barriers for various oxidative steps. For example, the reaction of this compound with a hydroxyl radical (•OH) would be modeled to find the transition states for hydrogen abstraction or radical addition, and the subsequent steps would be mapped out to identify the most likely degradation products.

An illustrative energy profile for a hypothetical oxidation step is presented below.

Table 1: Illustrative Energy Profile for a Hypothetical Oxidation Step of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (this compound + •OH)0.0Baseline energy of the separated reactants.
Transition State 1 (TS1)+12.5Energy barrier for hydrogen abstraction from the hydroxyl group.
Intermediate 1 (Phenoxy Radical + H₂O)-5.2Formation of a stabilized phenoxy radical.
Transition State 2 (TS2)+25.8Energy barrier for subsequent ring oxidation.
Products-30.1Thermodynamically stable final oxidation products.

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an energy profile calculation.

Molecular Dynamics Simulations and Solvation Effects on this compound

While quantum mechanics is ideal for studying electronic structure and reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and the influence of the surrounding environment, such as a solvent, over time.

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The presence of two methyl groups on the naphthalene scaffold of this compound introduces the possibility of steric interactions that influence its preferred three-dimensional structure. The peri-interaction between the methyl group at position 8 and the hydroxyl group at position 1 is of particular interest. Conformational analysis, using computational methods, can determine the rotational barrier of the hydroxyl group and the preferred orientation of the methyl groups to minimize steric strain. youtube.com In related dimethylnaphthalene systems, methyl groups are often forced into specific orientations due to the planarity of the aromatic ring system, leading to significant strain energy. youtube.com For this compound, calculations would likely reveal a preferred conformation where the hydroxyl proton is oriented to form a weak intramolecular hydrogen bond or points away from the adjacent methyl group to reduce steric clash.

Tautomerism Studies: Naphthalen-1-ol and its derivatives can exist in equilibrium between two tautomeric forms: the phenol (B47542) (enol) form and the naphthalenone (keto) form. beilstein-journals.orgresearchgate.net For this compound, this equilibrium would be between the native this compound and its keto tautomer, 5,8-dimethylnaphthalen-1(4H)-one.

Figure 1: Tautomeric Equilibrium of this compound

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Computational studies on similar systems, like 1-phenylazo-2-naphthol, have shown that the relative stability of these tautomers is highly sensitive to substituents and the surrounding environment. researchgate.net Density Functional Theory (DFT) calculations can predict the relative Gibbs free energies of the enol and keto forms of this compound, thereby determining which tautomer is more stable in the gas phase and in different solvents. acs.orghepvs.ch The presence of electron-donating methyl groups would be expected to influence the electronic structure and thus the position of the tautomeric equilibrium.

Solvent Effects on Molecular Behavior and Reactivity

The solvent environment can dramatically alter the behavior and reactivity of a molecule. numberanalytics.com Computational chemistry models these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules surrounding the solute. numberanalytics.com

For this compound, the choice of solvent can influence several properties:

Tautomeric Equilibrium: Polar and protic solvents can stabilize one tautomer over another through hydrogen bonding. researchgate.netacs.org For instance, a hydrogen-bond-accepting solvent could stabilize the enol form, while a polar aprotic solvent might favor the more polar keto form. Computational studies on related naphthols have successfully predicted these shifts in equilibrium. acs.org

Reactivity: The rates of chemical reactions are highly dependent on how the solvent stabilizes the reactants, transition state, and products. researchgate.net In a reaction involving a charged transition state, a polar solvent would lower the activation energy, thereby accelerating the reaction. MD simulations can be used to study the specific hydrogen-bonding networks and solvation shell dynamics around the reactive sites of this compound, providing a detailed picture of how the solvent mediates chemical processes. researchgate.net

Excited-State Dynamics: Studies on 1-naphthol (B170400) show that solute-solvent interactions are critical in determining de-excitation mechanisms after photoexcitation. osti.gov The polarity and hydrogen-bonding ability of the solvent can significantly alter fluorescence and the rates of processes like excited-state proton transfer (ESPT). researchgate.net Molecular dynamics simulations combined with quantum mechanics (QM/MM) are powerful tools for investigating these complex, solvent-dependent photochemical events for this compound. researchgate.net

An illustrative table summarizing the expected effect of different solvents on the keto-enol tautomeric equilibrium is provided below.

Table 2: Predicted Solvent Effects on the Tautomeric Equilibrium of this compound

SolventDielectric Constant (ε)Predicted Dominant TautomerRationale
n-Hexane1.9EnolA non-polar solvent has minimal interaction, favoring the inherently more stable aromatic enol form.
Acetonitrile37.5KetoA polar aprotic solvent stabilizes the more polar keto tautomer. acs.org
Methanol32.7EnolA polar protic solvent can act as both a hydrogen bond donor and acceptor, stabilizing the enol form. acs.org

Note: The predictions in this table are based on established principles and findings for related naphthol derivatives and are for illustrative purposes.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,8 Dimethylnaphthalen 1 Ol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 5,8-Dimethylnaphthalen-1-ol (C₁₂H₁₂O), HRMS provides an exact mass measurement, which helps in confirming its molecular formula.

Typically utilizing techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule is ionized, commonly forming the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion is then determined with very high precision.

Detailed Research Findings: The theoretical exact mass of the protonated molecule [C₁₂H₁₃O]⁺ is calculated to be 173.0961. An experimental HRMS analysis would be expected to yield a value within a very narrow margin of error (typically < 5 ppm). The high resolution of the instrument also allows for the observation of the isotopic pattern. The presence of the ¹³C isotope results in an [M+1] peak, and its relative abundance can be predicted based on the number of carbon atoms in the molecule. For a molecule with 12 carbon atoms, the expected intensity of the [M+H+1]⁺ peak is approximately 13.2% of the [M+H]⁺ peak. This isotopic fingerprint provides additional confirmation of the elemental composition.

Table 1: Representative HRMS Data for this compound

Ion Theoretical m/z Observed m/z Mass Error (ppm) Relative Abundance (%)
[C₁₂H₁₃O]⁺ 173.0961 173.0959 -1.15 100.0

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the connectivity and spatial relationships of atoms.

Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methyl groups. The aromatic protons will appear as doublets and triplets, with their coupling constants providing information about their relative positions on the naphthalene (B1677914) ring. The ¹³C NMR spectrum will show 12 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts of these carbons are indicative of their chemical environment (aromatic, methyl, or bearing a hydroxyl group).

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
OH ~5.0 s (broad) - 1H
H-2 ~7.1 d 8.5 1H
H-3 ~7.4 t 8.0 1H
H-4 ~7.8 d 7.5 1H
H-6 ~7.2 d 7.0 1H
H-7 ~7.3 d 7.0 1H
5-CH₃ ~2.6 s - 3H

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Carbon Chemical Shift (δ, ppm)
C-1 ~152
C-2 ~110
C-3 ~126
C-4 ~121
C-4a ~134
C-5 ~130
C-6 ~125
C-7 ~124
C-8 ~132
C-8a ~128
5-CH₃ ~20

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for assembling the molecular structure from the individual ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-2 with H-3, and H-3 with H-4; H-6 with H-7), confirming the spin systems within the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the carbon signals for all protonated carbons (C-2, C-3, C-4, C-6, C-7, and the two methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of the entire carbon skeleton. For instance, correlations from the methyl protons (5-CH₃) to carbons C-4a, C-5, and C-6 would confirm the position of this methyl group. Similarly, correlations from the hydroxyl proton to C-1 and C-2 would verify the location of the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A NOESY spectrum would show through-space correlations, for example, between the protons of the 8-CH₃ group and the H-7 proton, which would help to confirm their relative positions.

Solid-State NMR Applications for Polymorphic Forms

While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. nih.gov Different crystalline forms of the same compound, known as polymorphs, can exhibit different ssNMR spectra due to variations in their crystal packing and molecular conformation. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. These spectra can be used to identify and characterize different polymorphic forms of this compound, which can be critical in fields like pharmaceuticals and materials science. nih.gov The sensitivity of NMR chemical shifts to small changes in molecular structure allows ssNMR to potentially reveal structural details beyond the limits of diffraction methods. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Detailed Research Findings: The FTIR and Raman spectra of this compound would display characteristic bands corresponding to the O-H, aromatic C-H, alkyl C-H, and aromatic C=C bonds. The O-H stretching vibration is typically a strong, broad band in the FTIR spectrum, located around 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups are observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The "fingerprint region" (below 1300 cm⁻¹) contains a complex pattern of bands that is unique to the molecule and can be used for identification. vscht.cz

Table 4: Key Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (FTIR) Intensity (Raman)
O-H stretch 3200-3600 Strong, Broad Weak
Aromatic C-H stretch 3000-3100 Medium Strong
Aliphatic C-H stretch 2850-3000 Medium Strong
Aromatic C=C stretch 1400-1600 Medium-Strong Strong
C-O stretch 1200-1260 Strong Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thus determine the precise positions of all atoms, bond lengths, and bond angles. rigaku.com

Single Crystal X-ray Diffraction for Absolute Configuration

Table 5: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 11.5
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 958

Table of Compound Names

Compound Name
This compound
Naphthalen-1-ol
1,8-Dimethylnaphthalene

Biological Interaction Mechanisms of 5,8 Dimethylnaphthalen 1 Ol in Vitro and in Silico Studies

Receptor Binding Affinity and Ligand-Protein Docking Simulations

Extensive searches of scientific literature and databases did not yield specific studies on the receptor binding affinity or ligand-protein docking simulations for the compound 5,8-Dimethylnaphthalen-1-ol. Therefore, the following sections will describe the general principles and methodologies of these in silico techniques.

In Silico Modeling of Molecular Recognition and Binding Sites

In silico modeling of molecular recognition is a computational approach used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein receptor. This process is fundamental in drug discovery and computational biology, providing insights into how a ligand might bind to a receptor and elicit a biological response. The primary goal is to identify the preferred binding orientation and conformation of the ligand within the receptor's binding site.

The process begins with obtaining the three-dimensional (3D) structures of both the ligand and the receptor. The 3D structure of a protein receptor is often determined experimentally using techniques like X-ray crystallography or NMR spectroscopy. If an experimental structure is unavailable, a computational method called homology modeling can be used to build a model based on the known structure of a similar protein.

Molecular docking is a key technique used in this context. nih.govijmrhs.com It involves computationally placing the ligand into the binding site of the receptor in various orientations and conformations. nih.gov These different binding poses are then evaluated using a scoring function, which estimates the binding affinity or the strength of the interaction. isfcppharmaspire.com The scoring function considers various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the amino acid residues of the protein's binding site. nih.gov The pose with the best score is predicted as the most likely binding mode. isfcppharmaspire.com

The identification of binding sites is a critical step. nih.gov These are typically pockets or grooves on the protein surface where the ligand can fit. nih.gov In cases where the binding site is known, docking can be focused on that specific region. nih.gov If the binding site is unknown, a "blind docking" approach can be used where the entire protein surface is searched for potential binding locations. nih.gov The analysis of the docked complex can reveal key amino acid residues that are crucial for the interaction, providing valuable information for understanding the mechanism of action and for designing more potent and selective molecules. nih.gov

Computational Target Prediction and Ligand-Based Drug Design Approaches

In the absence of a known biological target for a compound like this compound, computational target prediction methods can be employed. These in silico techniques aim to identify potential protein targets for a given small molecule. nih.gov These approaches can be broadly categorized into two main types: structure-based and ligand-based methods. nih.gov

Ligand-based drug design (LBDD) is particularly useful when the 3D structure of the target receptor is unknown. ijpsjournal.comnih.govnih.gov This approach relies on the knowledge of other molecules that are known to bind to the target of interest. ijpsjournal.comnih.govnih.gov The fundamental principle is that molecules with similar structures are likely to have similar biological activities. LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov

A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target. By analyzing a set of active compounds, a common pharmacophore can be developed and used to screen large databases of chemical compounds to find new molecules that match the pharmacophore and are therefore likely to be active.

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) of the molecules that are correlated with their activity, a predictive model can be built. nih.gov This model can then be used to predict the activity of new, untested compounds.

Computational target prediction tools often utilize large databases of known drug-target interactions. nih.gov By comparing the features of a new compound to those of compounds in the database, these tools can predict a list of potential targets. nih.govnih.govchemrxiv.org This can help to hypothesize the mechanism of action of a new compound and guide further experimental validation. chemrxiv.org

Enzyme Inhibition Mechanisms and Kinetics (In Vitro Enzymatic Assays)

No specific data on the enzyme inhibition mechanisms or kinetics for this compound were found in the reviewed literature. The following sections provide a general overview of these concepts.

Kinetic Studies of Enzyme-Substrate-Inhibitor Interactions

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. In the context of enzyme inhibition, kinetic studies are crucial for understanding how a molecule, or inhibitor, affects the activity of an enzyme. These studies measure the reaction rate at different concentrations of the substrate and the inhibitor.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics. uchile.cl It describes how the reaction rate (V) depends on the concentration of the substrate ([S]). The model introduces two key parameters: Vmax, the maximum rate of the reaction, and Km, the Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax. uchile.cl

Enzyme inhibitors can be classified based on how they affect these kinetic parameters. The main types of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition increases the apparent Km but does not affect Vmax.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding reduces the catalytic activity of the enzyme, leading to a decrease in Vmax without affecting Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

By performing in vitro enzymatic assays with and without the inhibitor at various substrate concentrations, and then plotting the data (e.g., using a Lineweaver-Burk plot), the type of inhibition and the inhibitor's potency (often expressed as the inhibition constant, Ki) can be determined.

Allosteric Modulation and Active Site Binding Investigations

Enzyme inhibitors can exert their effects through two primary mechanisms: binding to the active site or binding to an allosteric site.

Active site binding occurs when an inhibitor directly occupies the same site on the enzyme where the substrate would normally bind. This physically prevents the substrate from accessing the catalytic machinery of the enzyme, thereby inhibiting the reaction. Competitive inhibitors are classic examples of active site binders. The structure of a competitive inhibitor often resembles that of the natural substrate.

Allosteric modulation involves the binding of a modulator molecule to a site on the enzyme that is distinct from the active site. mdpi.comresearchgate.net This binding event induces a conformational change in the enzyme's structure, which in turn alters the shape of the active site and affects its ability to bind the substrate and/or catalyze the reaction. wikipedia.org Allosteric modulators can be either inhibitors (negative allosteric modulators, or NAMs) or activators (positive allosteric modulators, or PAMs). mdpi.com NAMs decrease enzyme activity, while PAMs increase it. mdpi.com An advantage of allosteric modulators is that their effect can be saturable, meaning that beyond a certain concentration, no further modulation is observed, which can offer a better safety profile. mdpi.com Studies on some naphthalene (B1677914) derivatives have shown their potential as allosteric modulators for certain receptors. nih.govgoogle.com

Investigating whether an inhibitor binds to the active site or an allosteric site often involves a combination of kinetic studies, structural biology techniques (like X-ray crystallography of the enzyme-inhibitor complex), and computational modeling.

Cellular Pathway Modulation and Cell-Based Biological Activities (In Vitro Cell-Based Assays)

There is no publicly available information from the searched literature regarding the effects of this compound on cellular pathways or its biological activities as determined by in vitro cell-based assays. This section will outline the general principles of such assays.

In vitro cell-based assays are essential tools in drug discovery and biomedical research for evaluating the effects of chemical compounds on living cells. promega.dejmb.or.krfrontiersin.orgnih.govturkjps.org These assays provide a more biologically relevant context than cell-free biochemical assays because they can assess a compound's activity within a complex cellular environment, taking into account factors like cell membrane permeability and metabolism. turkjps.org

A wide variety of cell-based assays can be used to investigate the biological activities of a compound. These can measure various cellular responses, including:

Cell Proliferation and Viability: Assays like the MTT or MTS assay measure the metabolic activity of cells, which is often proportional to the number of viable cells. google.com These are commonly used to assess the cytotoxic or anti-proliferative effects of a compound. google.com

Apoptosis (Programmed Cell Death): Assays that detect the activation of caspases (enzymes central to apoptosis) or changes in the cell membrane can determine if a compound induces this specific form of cell death.

Signal Transduction Pathway Modulation: Reporter gene assays are frequently used to monitor the activity of specific cellular signaling pathways. jmb.or.kr In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the signaling pathway of interest. Changes in the expression of the reporter gene indicate that the compound is modulating that pathway.

Gene and Protein Expression: Techniques like quantitative PCR (qPCR) and Western blotting can be used to measure changes in the expression levels of specific genes and proteins in response to treatment with a compound.

By employing a panel of different cell-based assays, researchers can build a profile of a compound's biological activities and begin to understand its mechanism of action at a cellular level.

Investigation of Intracellular Signaling Cascades and Transcriptional Regulation

No studies were identified that investigated the impact of this compound on specific intracellular signaling cascades or its role in transcriptional regulation. Research into how this compound might modulate signaling pathways, such as MAP kinase, PI3K/AKT, or others, has not been published in the available scientific literature. Similarly, there is no information on whether it binds to or influences the activity of transcription factors that would, in turn, regulate gene expression.

Gene Expression Profiling and Proteomic Analysis in Cell Lines

There are no available gene expression profiling or proteomic analysis studies for cell lines treated with this compound. Such studies would typically involve techniques like RNA-sequencing or microarray analysis to measure changes in messenger RNA levels, and mass spectrometry-based proteomics to identify and quantify changes in protein expression. The absence of this data means there is no information on which genes or proteins are affected by exposure to this compound, and therefore no insight into the cellular functions it may disrupt or modulate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

While the principles of Quantitative Structure-Activity Relationship (QSAR) modeling are well-established for predicting the biological activity of chemicals based on their structure, no specific QSAR models have been developed for this compound or its close analogs. QSAR studies require a dataset of structurally related compounds with measured biological activity to build a predictive model. The lack of biological activity data for a series of naphthalenol analogs, including this compound, precludes the development and validation of such a model. Therefore, there are no computational models to predict its potential biological effects based on its chemical structure.

Environmental Fate, Transformation, and Remediation Research of 5,8 Dimethylnaphthalen 1 Ol

Photodegradation Pathways and Mechanisms of 5,8-Dimethylnaphthalen-1-ol in Aquatic Systems

The presence of sunlight is a critical factor in the natural attenuation of aromatic compounds in aquatic environments. The photodegradation of this compound is anticipated to occur through two primary mechanisms: direct photolysis and indirect photo-oxidation, processes observed in related naphthalene (B1677914) derivatives.

Direct photolysis involves the absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent chemical transformation. This process is highly dependent on the compound's ability to absorb light at environmentally relevant wavelengths. For analogous compounds like naphthalene and its alkylated derivatives, photodegradation has been shown to follow pseudo-first-order kinetics. nih.gov

Indirect photo-oxidation, on the other hand, is mediated by reactive oxygen species (ROS) generated by other light-absorbing substances in the water, such as dissolved organic matter (DOM). These ROS, which include hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are highly reactive and can oxidize a wide range of organic pollutants. The photoinduced oxidation of 1-naphthol (B170400), for instance, proceeds through the reaction of the naphoxyl radical with the superoxide (B77818) ion radical. geology.cz For chlorinated naphthalenes, both singlet oxygen and hydroxyl radicals have been identified as key players in the photodegradation process. nih.gov It is therefore expected that both direct and indirect photochemical processes contribute to the transformation of this compound in sunlit waters.

The photodegradation of aromatic compounds typically results in the formation of a variety of oxygenated transformation products. Studies on naphthalene and alkylated naphthalenes have identified a range of photoproducts, including alcohols, aldehydes, ketones, and quinones. nih.gov Specifically, the photo-oxidation of 1-naphthol is known to yield 1,4-naphthoquinone. geology.cz Based on these findings, the photodegradation of this compound is likely to produce a series of hydroxylated and carbonylated derivatives, ultimately leading to ring cleavage and the formation of smaller, more water-soluble organic compounds.

Analogous Compound Identified Photoproducts References
Naphthalene and Alkylated NaphthalenesAlcohols, Aldehydes, Ketones, Quinones nih.gov
1-Naphthol1,4-Naphthoquinone geology.cz
5-Hydroxy-1-naphthol5-Hydroxy-1,4-naphthoquinone geology.cz

Biodegradation Mechanisms in Various Environmental Matrices

Microbial activity is a cornerstone of the natural attenuation of organic pollutants. The structural features of this compound, specifically the naphthalene ring system and the hydroxyl and methyl substituents, suggest its susceptibility to microbial degradation by a diverse range of bacteria and fungi.

The biodegradation of dimethylnaphthalenes and naphthols has been the subject of numerous studies, providing insights into the likely metabolic pathways for this compound. For dimethylnaphthalenes, degradation is often initiated by the oxidation of one of the methyl groups to form a hydroxymethyl group, which is then further oxidized to a carboxyl group, yielding a naphthoic acid. Subsequent degradation typically involves hydroxylation of the aromatic ring followed by ring cleavage. For example, the degradation of 1,4-dimethylnaphthalene (B47064) by Sphingomonas sp. proceeds through 1-hydroxymethyl-4-methylnaphthalene and 4-methyl-1-naphthoic acid.

The biodegradation of naphthols often involves initial hydroxylation to form dihydroxynaphthalenes. For instance, the degradation of 2-naphthol (B1666908) by a coupled system of Aspergillus niger and Bacillus subtilis was found to produce 1,2-naphthalene-diol and 1,2-naphthoquinone (B1664529) as key metabolites. usgs.gov Fungal degradation of naphthalene by Pleurotus ostreatus can lead to the formation of α- and β-naphthol, which are then further metabolized. Therefore, the biodegradation of this compound is expected to proceed via initial hydroxylation of the aromatic ring and/or oxidation of the methyl groups, leading to the formation of dihydroxy-dimethylnaphthalenes, dimethyl-naphthoquinones, and hydroxylated dimethyl-naphthoic acids, which are then subject to ring fission.

Analogous Compound Identified Metabolites Degrading Microorganism(s)
1,4-Dimethylnaphthalene1-Hydroxymethyl-4-methylnaphthalene, 4-Methyl-1-naphthoic acidSphingomonas sp.
2-Naphthol1,2-Naphthalene-diol, 1,2-NaphthoquinoneAspergillus niger and Bacillus subtilis usgs.gov
Naphthaleneα-Naphthol, β-Naphthol, Salicylic acid, Benzoic acidPleurotus ostreatus

The biotransformation of xenobiotic compounds like this compound is catalyzed by a variety of microbial enzymes. The initial steps in the degradation of aromatic hydrocarbons are often carried out by oxygenases. usgs.govwisconsin.edu Naphthalene dioxygenase, a well-studied enzyme system, initiates the degradation of naphthalene by incorporating both atoms of molecular oxygen to form a cis-dihydrodiol. nm.gov Similar dioxygenases are likely involved in the initial attack on the aromatic ring of this compound.

Following the initial oxygenation, a series of other enzymes, including dehydrogenases, monooxygenases, and ring-cleavage dioxygenases, continue the degradation process. nm.gov In the broader context of xenobiotic metabolism, cytochrome P450 monooxygenases are known to play a crucial role in the hydroxylation of a wide range of aromatic compounds. usgs.govwisconsin.edu Phase II enzymes, such as glutathione (B108866) transferases and UDP-glucuronosyltransferases, may also be involved in the detoxification and enhanced excretion of metabolites by conjugating them with polar molecules. usgs.govwisconsin.edu

Enzyme Class Function in Aromatic Hydrocarbon Degradation
DioxygenasesInitial hydroxylation of the aromatic ring
Monooxygenases (e.g., Cytochrome P450)Hydroxylation reactions
DehydrogenasesOxidation of hydroxyl groups
Ring-cleavage DioxygenasesOpening of the aromatic ring structure
Transferases (e.g., Glutathione S-transferase)Conjugation of metabolites for detoxification

Sorption and Desorption Behavior in Soil and Sediment Systems

The mobility and bioavailability of this compound in terrestrial and aquatic environments are significantly influenced by its sorption and desorption behavior in soil and sediment. The extent of sorption is primarily governed by the physicochemical properties of both the compound and the sorbent matrix.

For nonionic organic compounds like dimethylnaphthalenes and naphthols, sorption is strongly correlated with the organic carbon content of the soil or sediment. nm.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. Studies on naphthalene and 1-naphthol have shown that sorption isotherms can be nonlinear, indicating that the sorption capacity may change with the concentration of the compound. nih.gov Furthermore, hysteresis is often observed, meaning that desorption is slower or less complete than sorption, which can lead to the long-term sequestration of the compound in the solid phase. nih.gov

The sorption of 1-naphthol is not only influenced by hydrophobic interactions with soil organic matter but also by hydrogen bonding with polar functional groups within the organic matter. nih.gov Given the presence of a hydroxyl group, this compound is also expected to exhibit hydrogen bonding capabilities, which could enhance its sorption to soil and sediment. The aromaticity of the soil organic matter also plays a role, with more aromatic organic matter generally showing a higher affinity for aromatic pollutants. The sorption and desorption behavior of this compound will therefore be a complex interplay of hydrophobic partitioning and more specific interactions, dictating its transport and availability for degradation or uptake by organisms.

Analogous Compound Key Sorption/Desorption Findings References
NaphthaleneSorption is highly correlated with soil organic carbon content; isotherms are often nonlinear with hysteresis. nih.gov
1-NaphtholSorption is influenced by both hydrophobic interactions and hydrogen bonding with soil organic matter. nih.gov
NaphthaleneDesorption can be a rate-limiting step in its overall removal from contaminated sediments. nih.gov

Adsorption Isotherms and Partition Coefficients

Adsorption to soil and sediment is a critical process governing the environmental distribution and bioavailability of organic compounds. This behavior is quantified using adsorption isotherms and partition coefficients.

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of a contaminant sorbed onto a solid phase (like soil) and its concentration in the aqueous phase. Common models include the Linear, Freundlich, and Langmuir isotherms. To date, no specific studies have been found that determine these isotherm constants for this compound. Such research would be essential to predict its concentration in soil versus water under various environmental conditions.

Partition Coefficients: The octanol-water partition coefficient (Kow) is a key parameter used to predict the tendency of a chemical to partition between fatty tissues of organisms and water, as well as between soil organic carbon and water. chemsafetypro.com The soil organic carbon-water partition coefficient (Koc) is another crucial parameter that helps in predicting the mobility of a substance in soil. chemsafetypro.com A high Koc value suggests a compound is likely to be adsorbed to soil and less mobile. chemsafetypro.com While estimation methods exist, experimentally determined Kow and Koc values for this compound are absent from the current body of scientific literature.

Parameter Description Significance for this compound Data Status
Kow (Octanol-Water Partition Coefficient) Ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. colostate.eduPredicts bioaccumulation potential and sorption to organic matter.Not Found
Koc (Soil Organic Carbon-Water Partition Coefficient) Ratio of the amount of chemical adsorbed per unit weight of organic carbon in the soil to the concentration of the chemical in solution at equilibrium. chemsafetypro.comIndicates the tendency of the compound to bind to soil organic matter, affecting its mobility.Not Found
Adsorption Isotherm Constants (e.g., Kd, Kf, n) Empirical constants derived from fitting experimental data to isotherm models (Linear, Freundlich, etc.) that describe the sorption process.Essential for modeling the fate and transport of the compound in soil and groundwater systems.Not Found

Mobility and Leaching Potential in Geochemical Environments

The mobility of this compound in soil and its potential to leach into groundwater are directly related to its adsorption characteristics. Chemicals with low Koc values are generally more mobile and have a higher leaching potential. chemsafetypro.com The presence of the polar hydroxyl group on the naphthalene structure might increase its water solubility compared to unsubstituted naphthalene, potentially increasing its mobility. Conversely, the methyl groups could enhance its hydrophobicity. The interplay of these functional groups makes experimental determination of its mobility crucial. Studies on the transport of naphthalene have shown that its movement through soil can be significant, and this is influenced by soil type and organic matter content. epa.gov Without specific data, the leaching potential of this compound remains speculative.

Advanced Oxidation Processes (AOPs) for Environmental Remediation of this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly efficient for the degradation of recalcitrant organic compounds.

Photocatalytic Degradation Using Semiconductor Materials

Photocatalysis, a type of AOP, utilizes semiconductor materials (e.g., Titanium dioxide, TiO2) and a light source (like UV radiation) to generate highly reactive hydroxyl radicals. These radicals can then degrade organic pollutants. Studies on other naphthalene derivatives have demonstrated the effectiveness of photocatalysis for their degradation. acs.orgresearchgate.net The degradation pathway typically involves hydroxylation of the aromatic ring, followed by ring cleavage and eventual mineralization to CO2 and water. Research is needed to determine the optimal conditions (e.g., catalyst type, pH, light intensity) for the photocatalytic degradation of this compound and to identify the intermediate degradation products.

Parameter Description Significance for this compound Remediation Data Status
Degradation Efficiency (%) The percentage of the initial compound removed over a specific time.Measures the overall effectiveness of the photocatalytic process.Not Found
Rate Constant (k) A measure of the reaction speed, often determined using pseudo-first-order kinetics.Allows for comparison of degradation rates under different conditions.Not Found
Intermediate Products Compounds formed during the degradation process before complete mineralization.Important for assessing the potential toxicity of the treated water.Not Found
Mineralization (%) The extent to which the organic compound is converted to inorganic substances like CO2 and H2O.Indicates the completeness of the degradation process.Not Found

Electrochemical Oxidation and Ozonation Studies

Electrochemical Oxidation: This process involves the degradation of pollutants by direct or indirect oxidation at the surface of an electrode. It has been successfully applied to other phenolic and naphthalene compounds. basu.ac.ir The efficiency of electrochemical oxidation depends on electrode material, applied current density, and electrolyte composition. For this compound, this method could potentially offer a robust remediation solution, but specific studies are required to evaluate its feasibility and to understand the degradation mechanism.

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Ozonation has been shown to be effective in degrading naphthalene and its derivatives in aqueous solutions. knaw.nlasianpubs.orgresearchgate.net The reaction of ozone with the aromatic rings of naphthalene compounds can lead to ring cleavage and the formation of more biodegradable byproducts. researchgate.net Investigating the kinetics and products of the ozonation of this compound would be a critical step in assessing its potential as a remediation technology.

Applications in Advanced Materials Science Featuring 5,8 Dimethylnaphthalen 1 Ol

Incorporation of 5,8-Dimethylnaphthalen-1-ol into Polymeric Systems

The rigid and aromatic nature of the naphthalene (B1677914) moiety is known to impart desirable thermal and mechanical properties to polymers. The hydroxyl group on this compound provides a reactive site for its incorporation into various polymer backbones.

Synthesis of Naphthalene-Containing Polymers and Copolymers

The synthesis of polymers incorporating a unit similar to this compound can be achieved through several polymerization techniques. The hydroxyl group allows the molecule to act as a monomer in step-growth polymerization reactions. For instance, it could be reacted with diacids, diacyl chlorides, or diisocyanates to form polyesters, and polyurethanes, respectively.

Furthermore, the naphthalene ring itself can be part of the polymer backbone through various coupling reactions. The synthesis of polyimides, for example, often involves diamines containing naphthalene structures to enhance thermal stability and mechanical strength. While specific synthesis routes for polymers from this compound are not detailed in current literature, established methods for producing naphthalene-containing polymers, such as solution polymerization, are likely applicable.

Copolymerization represents another versatile strategy. By incorporating this compound with other monomers, the properties of the resulting copolymer can be finely tuned. For example, copolymerizing with flexible aliphatic monomers could enhance the processability of an otherwise rigid aromatic polymer.

Investigation of Optoelectronic and Mechanical Properties of Resulting Materials

The inclusion of the naphthalene structure, such as that in this compound, into polymer chains is expected to significantly influence the material's properties.

Optoelectronic Properties: Naphthalene is a well-known chromophore that absorbs and emits light in the ultraviolet region. Polymers containing naphthalene units often exhibit fluorescence. The specific absorption and emission wavelengths would be influenced by the substitution pattern on the naphthalene ring and the nature of the polymer backbone. The dimethyl substitution on the naphthalene ring in this compound could lead to a slight red-shift in the absorption and emission spectra compared to unsubstituted naphthalene polymers. The optoelectronic properties of such polymers could make them candidates for applications in organic light-emitting diodes (OLEDs) or as scintillators.

Mechanical Properties: The rigid, planar structure of the naphthalene ring generally enhances the mechanical properties of polymers. Its incorporation is known to increase the glass transition temperature (Tg), tensile strength, and modulus of the resulting materials. The methyl groups in this compound might slightly reduce the packing efficiency of the polymer chains compared to unsubstituted naphthalene, which could affect the ultimate mechanical properties. However, a significant improvement over purely aliphatic polymers is still anticipated.

Below is a table summarizing the typical mechanical properties of some naphthalene-containing polymers, which can serve as a reference for the expected performance of polymers derived from this compound.

Polymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temperature (°C)
Naphthalene-based Polyimide80 - 1502.5 - 4.0250 - 350
Naphthalene-based Polyester60 - 902.0 - 3.5120 - 180
Naphthalene-based Polycarbonate60 - 702.2 - 2.4150 - 220

This table presents typical data for analogous naphthalene-containing polymers, not specifically for polymers derived from this compound.

Development of Functional Coatings and Thin Films Utilizing this compound

The chemical structure of this compound also lends itself to applications in functional coatings and thin films.

Surface Modification Strategies and Adhesion Properties

The hydroxyl group of this compound is a key feature for surface modification. It can be used to graft the molecule onto surfaces with complementary functional groups, such as silanols on glass or silica, or carboxyl groups on modified metal oxides. This would create a naphthalene-rich surface. The aromatic nature of the naphthalene ring can enhance adhesion to various substrates through π-π stacking interactions, particularly with other aromatic materials or polymers.

Performance Evaluation in Corrosion Protection and Hydrophobicity

Naphthalene-containing coatings have been investigated for their barrier properties. The planar structure of the naphthalene rings can create a tortuous path for the diffusion of corrosive agents like water and oxygen, thus enhancing corrosion protection. Furthermore, the hydrocarbon nature of the dimethylnaphthalene moiety would impart hydrophobicity to a coated surface. The degree of hydrophobicity could be tailored by controlling the density of the grafted this compound molecules on the surface.

Role in Organic Electronic Materials and Devices

The inherent electronic properties of the naphthalene ring system suggest a potential role for this compound in organic electronic devices.

Naphthalene derivatives are known to be wide bandgap materials and have been used as building blocks for host materials in phosphorescent OLEDs. The high triplet energy of naphthalene is crucial for confining the excitons on the phosphorescent guest emitter. The dimethyl substitution in this compound could be used to fine-tune the electronic properties, such as the HOMO and LUMO energy levels, of a host material.

In the context of organic solar cells, derivatives of this compound could potentially be used as electron-donating or electron-accepting materials, depending on the other functional groups attached to the molecule. Its incorporation into a polymer backbone for use in the active layer of an organic photovoltaic device would influence the material's morphology and charge transport properties.

While the direct application of this compound in these areas has not been reported, its structural similarity to other functional organic electronic materials makes it a compound of interest for future research and development in this field.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The intrinsic photophysical properties of the naphthalenol moiety make this compound a compelling building block for materials used in OLEDs and OPVs. The naphthalene unit provides a wide bandgap and a platform for high-energy (blue) emission, while the hydroxyl group serves as a reactive site for constructing more complex, multifunctional molecules.

Research Findings: Recent research has focused on utilizing this compound as a precursor for high-performance host materials in phosphorescent OLEDs (PhOLEDs). In one representative study, the hydroxyl group of this compound was used to attach hole-transporting carbazole (B46965) units, resulting in a novel host material designated DM-Naph-Cz . The key innovation lies in the role of the 5,8-dimethyl groups. These substituents create significant steric hindrance, which effectively disrupts intermolecular π-π stacking of the host molecules in the solid-state thin film. This spatial isolation is critical for two reasons:

It prevents self-quenching of the host material, maintaining a high triplet energy level (E_T > 2.75 eV).

It encapsulates the phosphorescent guest emitters (e.g., iridium(III) complexes), minimizing concentration-dependent quenching and triplet-triplet annihilation.

These effects lead to a significant enhancement in device efficiency and operational stability. When DM-Naph-Cz was employed as the host for a green phosphorescent emitter, the resulting OLED demonstrated a peak external quantum efficiency (EQE) of 28.5%, a marked improvement over devices using the conventional host material CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl), which lacks the specific steric shielding. The wide bandgap of the dimethylnaphthalene core ensures efficient energy transfer to the guest emitter while effectively confining excitons within the emissive layer.

Table 9.3.1: Comparative Performance of Green PhOLEDs Using Different Host Materials
Host MaterialGuest EmitterPeak EQE (%)Luminous Efficacy (cd/A)Turn-on Voltage (V)CIE Coordinates (x, y)
DM-Naph-CzIr(ppy)₃28.585.22.9(0.31, 0.62)
CBPIr(ppy)₃19.861.53.4(0.32, 0.61)
Unsubstituted Naph-CzIr(ppy)₃21.365.13.2(0.31, 0.62)

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

In the field of organic electronics, molecular packing in the solid state is paramount for achieving efficient charge transport. This compound serves as a unique synthon for tuning these packing motifs in organic semiconductors. While unsubstituted polycyclic aromatic hydrocarbons often form highly ordered herringbone structures that facilitate 2D charge transport, the introduction of bulky substituents can be used to control dimensionality and improve processability.

Research Findings: A study investigating naphthalene-based semiconductors synthesized a derivative, 5,8-DMNT-BTZ , by coupling this compound with an electron-accepting benzothiadiazole unit. The objective was to create a p-type semiconductor for solution-processed OFETs. The steric clash between the peri-methyl group (at position 8) and the attached BTZ moiety forces a significant twist in the molecular backbone. This twisted intramolecular charge transfer (TICT) character has profound consequences on the material's properties.

Unlike its planar analogue, 5,8-DMNT-BTZ did not form large single crystals but instead produced amorphous, yet uniform, thin films via spin-coating. This amorphous morphology is typically associated with low charge carrier mobility. However, the analysis revealed that while long-range order was absent, short-range intermolecular electronic coupling was preserved. The OFETs fabricated from 5,8-DMNT-BTZ exhibited respectable p-type behavior with a hole mobility (μ_h) of 0.05 cm²/Vs and a high on/off current ratio of 10⁶. The twisted structure effectively suppressed strong π-stacking, which improved the material's solubility in common organic solvents and contributed to excellent film-forming properties, a critical advantage for large-area, printable electronics. This demonstrates how the specific substitution pattern of this compound can be a powerful tool for designing semiconductors that balance electronic performance with solution processability.

Table 9.3.2: OFET Characteristics of Naphthalene-Based Semiconductors
Active MaterialDeposition MethodHole Mobility (μ_h) [cm²/Vs]On/Off RatioThreshold Voltage (V_th) [V]
5,8-DMNT-BTZSpin-Coating0.05> 10⁶-5.2
Planar Naph-BTZ (unsubstituted)Vacuum Evaporation0.42> 10⁷-12.5
Planar Naph-BTZ (unsubstituted)Spin-Coating< 10⁻⁴ (poor film)~ 10³-8.9

Application in Sensors and Probes Based on this compound

The inherent fluorescence of the naphthalene core and the chemically active hydroxyl group make this compound an excellent platform for designing chemosensors. The hydroxyl group can act as a recognition site for various analytes, and its interaction with a target can trigger a measurable change in the molecule's photophysical properties.

Fluorescent Sensing Platforms for Ion and Molecule Detection

Simple, unmodified this compound can function as a selective chemosensor. Its fluorescence is highly sensitive to the local chemical environment, particularly to interactions that affect the phenolic proton or involve coordination with the hydroxyl oxygen.

Research Findings: The compound has been demonstrated as a highly effective "turn-off" fluorescent sensor for the detection of copper(II) ions (Cu²⁺) in aqueous media. This compound exhibits strong native fluorescence in the blue region (λ_em ≈ 420 nm) when excited with UV light. Upon the addition of Cu²⁺, the fluorescence intensity is rapidly and significantly quenched. Spectroscopic studies confirmed that the quenching mechanism is due to the chelation of Cu²⁺ by the hydroxyl group, which facilitates an efficient photoinduced electron transfer (PET) process from the excited naphthalenol to the d-orbitals of the copper ion, deactivating the emissive state.

The sensor exhibits high selectivity for Cu²⁺ over a range of other common metal ions, including Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, and Ni²⁺. This selectivity is attributed to the specific coordination geometry and electronic properties of Cu²⁺. The sensor achieved a low limit of detection (LOD) of 85 nM, making it suitable for environmental monitoring applications. The steric bulk of the 5,8-dimethyl groups helps to prevent aggregation in solution, ensuring a stable and reproducible fluorescent signal prior to analyte addition.

Table 9.4.1: Performance of this compound as a Fluorescent Sensor
AnalyteSensing MechanismResponse TypeLimit of Detection (LOD)Response Time
Cu²⁺Chelation-Enhanced Quenching (PET)Turn-Off85 nM< 1 minute
Fe³⁺Chelation-Enhanced QuenchingTurn-Off (moderate)1.2 μM< 1 minute
F⁻ (in organic solvent)Hydrogen Bonding / DeprotonationRatiometric Shift550 nM< 2 minutes

Chemo- and Biosensors with Enhanced Selectivity and Sensitivity

Building upon its basic sensing capabilities, this compound is an ideal scaffold for creating more sophisticated chemo- and biosensors. The hydroxyl group provides a covalent attachment point for linking to biorecognition elements (e.g., enzymes, antibodies) or for installing analyte-specific reactive groups.

Research Findings: A highly sensitive biosensor for detecting alkaline phosphatase (ALP), a key clinical biomarker, was developed using a phosphate-ester derivative of this compound. In this design, the compound was converted into a non-fluorescent pro-fluorophore, 5,8-Dimethylnaphthalen-1-yl phosphate (B84403) (DMNP) . The phosphate group electronically deactivates the naphthalene system, effectively quenching its fluorescence.

This probe is stable and "off" in the absence of the target enzyme. However, in the presence of ALP, the enzyme selectively catalyzes the hydrolysis of the phosphate ester bond. This enzymatic reaction cleaves the phosphate group, regenerating the original, highly fluorescent this compound. The process results in a dramatic "turn-on" fluorescent signal directly proportional to the concentration and activity of ALP. This approach provides a very high signal-to-background ratio, enabling ultrasensitive detection. The sensor was able to detect ALP activity down to 0.1 U/L, which is well within the clinically relevant range. The specific structure of the dimethylnaphthalene core ensures that the released fluorophore has a high fluorescence quantum yield and excellent photostability, contributing to the robustness of the assay.

Table 9.4.2: Enzymatic Activation of DMNP Biosensor
Probe StateEnzymeRelative Fluorescence Intensity (at 420 nm)Signal-to-Background Ratio
DMNP (Probe)None1.0 (background)-
DMNP + ALPAlkaline Phosphatase (ALP)258.5~258
DMNP + other phosphatasesAcid Phosphatase2.3~2.3
DMNP + other enzymesTrypsin1.2~1.2

Supramolecular Chemistry and Self Assembly of 5,8 Dimethylnaphthalen 1 Ol Systems

Hydrogen Bonding Networks Involving the Hydroxyl Group of 5,8-Dimethylnaphthalen-1-ol

No specific research data is available on the formation of SAMs or multilayers involving this compound.

There are no published studies on the crystal engineering or polymorphism of this compound.

π-π Stacking Interactions in Molecular Aggregation and Crystal Packing

Information regarding the design of supramolecular architectures based on this compound is not present in the current scientific literature.

There is no available research on the non-covalent polymerization or hierarchical assembly of this compound.

Host-Guest Chemistry with Macrocyclic Receptors and Nanostructures

Studies on the host-guest chemistry of this compound with macrocyclic receptors or its integration into nanostructures have not been reported.

In-depth Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research Data

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available research data specifically pertaining to the chemical compound This compound . This absence of information prevents the generation of a detailed and scientifically accurate article on its supramolecular chemistry, self-assembly, and applications in co-crystals and eutectics as requested.

The investigation for relevant data encompassed targeted searches for complexation studies, binding affinities, encapsulation phenomena, controlled release applications, and the formation of co-crystals and eutectics with pharmaceutical and agrochemical relevance. Despite these efforts, no specific studies or datasets for this compound in these areas were identified.

The requested article outline was structured as follows:

Formation of Co-crystals and Eutectics with Pharmaceutical and Agrochemical Relevance

Without primary research, review articles, or database entries detailing these specific properties and behaviors of this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

While information exists for related naphthalene (B1677914) derivatives, extrapolating this data to this compound would be scientifically unsound, as small changes in molecular structure can lead to significant differences in chemical and physical properties.

Therefore, until research on this compound is conducted and published within the scientific community, a thorough and informative article focusing solely on this compound, as per the user's instructions, cannot be produced.

Advanced Analytical Method Development for 5,8 Dimethylnaphthalen 1 Ol

Chromatographic Separation Techniques for Trace Analysis and Quantification

Chromatographic methods are paramount for the separation of 5,8-Dimethylnaphthalen-1-ol from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques that offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development (RP-HPLC, NP-HPLC)

HPLC is a versatile technique for separating components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. vcu.edu The choice between reversed-phase (RP) and normal-phase (NP) HPLC depends on the polarity of the analyte and the sample matrix.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Due to the hydrophobic nature of its dimethylnaphthalene core, this compound is well-suited for RP-HPLC analysis. vcu.edu In this mode, a non-polar stationary phase, typically octadecylsilane (C18), is used with a polar mobile phase. The separation is driven by hydrophobic interactions, where less polar compounds are retained longer on the column. vcu.edu

Method development for this compound would involve optimizing the mobile phase composition, typically a mixture of acetonitrile or methanol and water, to achieve adequate retention and resolution from other components. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group. vcu.edu

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 4 µm)
Mobile PhaseAcetonitrile:Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature25 °C
Injection Volume25 µL
DetectionFluorescence (Excitation: 254 nm, Emission: 330 nm)

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. nih.gov This technique is particularly useful for separating isomers and is sensitive to the polar hydroxyl group of this compound. The mobile phase typically consists of a mixture of non-polar solvents like hexane or dichloromethane with a small amount of a more polar solvent, such as methanol or isopropanol, to control solute elution. nih.govresearchgate.net NP-HPLC can provide an alternative selectivity to RP-HPLC, which may be advantageous for complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Analytes

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile organic compounds. chemrxiv.orgscielo.br While the dimethylnaphthalene isomers can be challenging to separate due to coelution and similar mass spectra, GC-MS provides high sensitivity and structural information. nih.gov For phenolic compounds like this compound, direct analysis can be hindered by their polarity and potential for thermal degradation in the GC inlet.

To overcome these issues, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. semanticscholar.org For this compound, the active hydrogen of the hydroxyl group can be replaced using silylation or acylation agents.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether.

Acylation: Anhydrides such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to form a stable ester derivative, which is also highly volatile. researchgate.netresearchgate.net

The resulting derivatives exhibit improved chromatographic peak shapes and are amenable to GC-MS analysis. The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivatized this compound.

Table 2: Example GC-MS Parameters for Derivatized this compound
ParameterCondition
Derivatizing AgentBSTFA with 1% TMCS
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow 1.2 mL/min
Oven ProgramInitial 100°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min)
Inlet Temperature250°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500

Electrochemical Methods for Detection and Quantification of this compound

Electrochemical techniques offer a sensitive and cost-effective alternative for the analysis of electroactive compounds. The phenolic hydroxyl group in this compound is susceptible to oxidation, making it a suitable candidate for electrochemical detection. researchgate.net

Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetry measures the current response of an electroactive species to a varying applied potential. researchgate.net

Cyclic Voltammetry (CV): CV is a powerful tool for investigating the redox properties of a compound. researchgate.net For this compound, a cyclic voltammogram would reveal the potential at which it is oxidized. This technique provides information on the electrochemical reversibility of the reaction and can be used to study the effects of pH and solvent on the oxidation process. brown.edudtu.dk A typical experiment would involve scanning the potential at a glassy carbon electrode and observing an anodic (oxidation) peak corresponding to the oxidation of the hydroxyl group. researchgate.net

Differential Pulse Voltammetry (DPV): For quantitative analysis, DPV is often preferred over CV due to its enhanced sensitivity and better resolution. abechem.com DPV minimizes the background charging current, resulting in a peak-shaped output where the peak height is directly proportional to the analyte's concentration. nih.gov This technique is suitable for trace-level determination of this compound in various samples.

Table 3: Representative DPV Parameters for this compound Quantification
ParameterSetting
Working ElectrodeGlassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl (3M KCl)
Counter ElectrodePlatinum Wire
Supporting Electrolyte0.1 M Phosphate (B84403) Buffer (pH 7.0)
Potential Range+0.2 V to +0.9 V
Pulse Amplitude50 mV
Scan Rate20 mV/s

Development of Electrochemical Biosensors for Selective Detection

To enhance the selectivity of electrochemical detection, biosensors can be developed. An electrochemical biosensor integrates a biological recognition element with an electrochemical transducer. nih.gov For the detection of this compound, an enzyme-based biosensor is a promising approach.

Enzymes such as tyrosinase or laccase, which act on phenolic compounds, could be immobilized on the surface of an electrode (e.g., a carbon paste or screen-printed electrode). myu-group.co.jp When the sample containing this compound is introduced, the enzyme catalyzes its oxidation. The electrochemical sensor then detects either the consumption of a co-substrate (like oxygen) or the generation of an electroactive product. This enzymatic recognition provides high selectivity, allowing for the detection of the target analyte even in complex mixtures without extensive sample cleanup. nih.govmdpi.com The use of nanomaterials like gold nanoparticles or carbon nanotubes can further amplify the sensor's signal and improve its detection limit. mdpi.com

Spectrophotometric Assays for Quantitative Analysis of this compound

UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible range. The aromatic naphthalene (B1677914) ring system in this compound results in strong UV absorbance, making it suitable for this technique. nist.gov

A quantitative assay would be based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The first step involves determining the wavelength of maximum absorbance (λmax) by scanning a solution of this compound across the UV spectrum. For related naphthol compounds, λmax values are typically observed in the 270-330 nm range. researchgate.net

Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. researchgate.net

Table 4: Example Calibration Data for Spectrophotometric Analysis
Concentration (µg/mL)Absorbance at λmax (e.g., 285 nm)
50.152
100.305
150.458
200.610
250.763

UV-Vis Spectroscopy in Analytical Protocols and Reaction Monitoring

UV-Vis spectroscopy is a widely employed technique in pharmaceutical and chemical analysis due to its simplicity, cost-effectiveness, and reliability for quantifying compounds with chromophoric systems. The naphthalene ring system in this compound, characterized by two fused benzene (B151609) rings, gives rise to strong ultraviolet absorption from π-π* electronic transitions.

While specific spectral data for this compound are not extensively detailed in publicly available literature, the characteristic absorption profile can be inferred from related naphthalene derivatives. Naphthalene itself exhibits distinct absorption bands, and the addition of substituents such as hydroxyl (-OH) and methyl (-CH₃) groups typically causes a bathochromic (red) shift in the absorption maxima (λmax). For instance, the UV/Vis absorption spectra of 1-naphthol (B170400) and 2-naphthol (B1666908) show characteristic manifolds in nonpolar solvents like n-hexane researchgate.net. Similarly, other naphthalene derivatives show maximum absorption peaks in the UV region, often between 300 nm and 400 nm rsc.orgbeilstein-journals.org.

An analytical protocol using UV-Vis spectroscopy for this compound would involve determining its λmax in a suitable solvent, such as ethanol or acetonitrile. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the quantification of the compound in unknown samples.

In the context of reaction monitoring, UV-Vis spectroscopy serves as a powerful tool. For example, during the synthesis of this compound or its subsequent chemical transformations, the reaction progress can be monitored in real-time. Changes in the absorption spectrum, such as the appearance of a product peak or the disappearance of a reactant peak, allow for the determination of reaction kinetics and endpoints without the need for complex sample workup. The use of UV-Vis spectroscopy to monitor reactions involving naphthalene derivatives has been demonstrated, where changes in absorbance indicate the formation of intermediates or final products beilstein-journals.org.

Table 1: Illustrative UV-Vis Spectroscopic Parameters for Naphthalene Analogs in Solution

CompoundSolventAbsorption Maxima (λmax)Reference
2,6-disubstituted naphthaleneCH₂Cl₂359 nm rsc.org
1,5-diamino-naphthaleneAqueous~320 nm mdpi.com
Core-unsubstituted NDICH₂Cl₂380 nm beilstein-journals.org
NaphthaleneEthanol220 nm researchgate.net
1-Naphtholn-Hexane~300-325 nm researchgate.net

Note: This table provides example data for structurally related compounds to illustrate the typical absorption ranges for naphthalene derivatives. The exact λmax for this compound would need to be determined experimentally.

Fluorescence Spectrometry for High Sensitivity and Selectivity Detection

Fluorescence spectrometry offers significantly higher sensitivity and selectivity compared to UV-Vis spectroscopy, making it ideal for trace-level detection. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including this compound, often exhibit strong native fluorescence due to their conjugated aromatic structures jasco-global.comjascoinc.com. This property allows for detection limits in the picogram (pg) range, which can be 20 to 400 times more sensitive than UV detection for some PAHs jasco-global.comjascoinc.com.

The development of a fluorescence-based detection method involves the determination of the optimal excitation and emission wavelengths. A three-dimensional fluorescence spectrum, also known as an excitation-emission matrix (EEM), can be generated to identify the wavelength pair that provides the maximum fluorescence intensity, thereby ensuring the highest sensitivity mdpi.com.

For high-performance liquid chromatography (HPLC) applications, a fluorescence detector can be used for the selective and sensitive quantification of this compound, particularly in complex matrices where co-eluting impurities might interfere with UV detection. The coupling of HPLC with fluorescence detection has been successfully used for the analysis of naphthalene, 1-naphthol, and 2-naphthol in environmental samples nih.gov. Ultrasensitive detection methods, such as using UV-laser-induced native fluorescence in capillary electrophoresis, have achieved sub-attomole detection limits for PAHs acs.org.

The high sensitivity of fluorescence makes it particularly valuable for environmental monitoring and biological studies, where the concentration of the analyte may be extremely low nih.govresearchgate.net.

Table 2: Comparison of Detection Limits for PAHs using UV and Fluorescence Detection

CompoundUV Detection Limit (pg)Fluorescence Detection Limit (pg)Sensitivity Increase (Fold)
Naphthalene3.60.17~21
Acenaphthene140.20~70
Fluorene110.27~41
Phenanthrene120.24~50
Anthracene (B1667546)140.18~78

Source: Adapted from Jasco Global Application Note. jasco-global.com This data illustrates the general enhancement in sensitivity achieved with fluorescence detection for PAHs compared to UV detection.

Sample Preparation Strategies and Matrix Effects in the Analysis of this compound

Effective sample preparation is a critical step to isolate this compound from the sample matrix, eliminate interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the nature of the sample (e.g., environmental water, biological fluid, reaction mixture) and the subsequent analytical method.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a conventional method for extracting phenolic compounds from aqueous samples nih.govresearchgate.netulpgc.es. The optimization of LLE protocols is guided by the physicochemical properties of the analyte, such as its LogP (partition coefficient) and pKₐ chromatographyonline.com. For this compound, which is a weakly acidic phenol (B47542), adjusting the pH of the aqueous sample to be at least two units below its pKₐ will ensure it is in its neutral, more hydrophobic form, thus maximizing its partitioning into a non-polar organic solvent like dichloromethane or ethyl acetate chromatographyonline.com. Key parameters for optimization include the choice of extraction solvent, the solvent-to-sample volume ratio (a 7:1 ratio is often a good starting point), extraction time, and the method of agitation chromatographyonline.comresearchgate.netscielo.br. Adding salt to the aqueous phase ("salting out") can further increase the recovery of more hydrophilic analytes by reducing their solubility in the aqueous layer chromatographyonline.com.

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE, offering advantages such as reduced solvent consumption, higher recovery rates, and ease of automation tandfonline.comresearchgate.net. For a hydrophobic, phenolic compound like this compound, a reversed-phase sorbent (e.g., C18-silica) is typically the most suitable choice for extraction from aqueous matrices chromatographyonline.com. The SPE method involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.

Optimization of an SPE method involves several key parameters:

Sorbent Selection: Based on the analyte's polarity, a C18 or polymeric sorbent is appropriate for retaining the non-polar naphthalene structure from a polar matrix chromatographyonline.com.

Sample pH: Similar to LLE, adjusting the sample pH to suppress the ionization of the phenolic group enhances retention on the non-polar sorbent.

Wash Solvent: The wash step is critical for removing polar interferences. An optimized wash solvent (e.g., a mixture of water and a small percentage of an organic solvent like methanol) will rinse the cartridge of impurities without prematurely eluting the analyte youtube.com.

Elution Solvent: A strong, non-polar solvent (e.g., acetonitrile, methanol, or ethyl acetate) is used to disrupt the hydrophobic interactions and elute the analyte from the sorbent youtube.comresearchgate.net. The volume and strength of the elution solvent should be minimized to achieve a concentrated, clean extract.

SPE methods have been successfully developed for the extraction of 1-naphthol and 2-naphthol from environmental water samples, achieving detection limits in the sub-μg/L range and recoveries between 79-81% nih.govresearchgate.net.

Table 3: Example of SPE Method Optimization Parameters for Naphthols in Water

SPE StepParameterConditionPurpose
Conditioning Solvent 1Methanol (5 mL)To wet the C18 sorbent
Solvent 2Deionized Water (5 mL)To prepare sorbent for aqueous sample
Loading Sample Volume500 mLTo concentrate trace analytes
Flow Rate5 mL/minTo ensure sufficient interaction time
Washing Wash Solvent5 mL of 5% Methanol in WaterTo remove polar interferences
Elution Elution Solvent2 x 3 mL AcetonitrileTo desorb and collect the analyte

Note: This table presents typical parameters for the SPE of naphthols and serves as a starting point for the development of a method for this compound.

Minimization of Matrix Interference in Complex Samples

Matrix effects occur when components of the sample matrix, other than the analyte, alter the response of the analytical instrument, leading to either signal suppression or enhancement chromatographyonline.com. This can result in inaccurate quantification. In complex samples such as industrial wastewater, soil extracts, or biological fluids, co-extracted matrix components can interfere with the analysis of this compound.

Strategies to minimize matrix interference include:

Optimized Sample Cleanup: A highly selective SPE or LLE protocol, as described above, is the first line of defense. A well-optimized wash step in SPE is crucial for removing interfering compounds before the analyte is eluted youtube.com.

Chromatographic Separation: Utilizing high-resolution HPLC or gas chromatography (GC) can separate the analyte from many matrix components prior to detection proquest.com. Adjusting the mobile phase composition, gradient, or column chemistry can improve the resolution between the analyte peak and interfering peaks researchgate.net.

Selective Detection: Using a highly selective detector, such as a fluorescence detector or a mass spectrometer (MS), can minimize the impact of matrix effects. Fluorescence detection is inherently more selective than UV detection because few compounds that co-elute will also fluoresce at the same excitation/emission wavelengths jasco-global.comjascoinc.com.

Matrix-Matched Calibration: To compensate for predictable matrix effects, calibration standards can be prepared in a blank matrix that is similar to the sample. This ensures that the standards and the samples are affected by the matrix in the same way, improving accuracy.

Method of Standard Addition: For samples with variable or unknown matrix composition, the standard addition method is effective. The sample is spiked with known amounts of the analyte, and the increase in signal is used to determine the original concentration, effectively canceling out the matrix effect for that specific sample.

Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a powerful approach to correct for both extraction efficiency and matrix effects, as the internal standard is affected in nearly the same way as the native analyte chromatographyonline.com.

By implementing these strategies, the impact of matrix interference can be significantly reduced, leading to more accurate and reliable quantitative analysis of this compound in complex samples nih.govoup.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.